molecular formula C42H55N3O14 B1192465 DBCO-PEG8-NHS ester

DBCO-PEG8-NHS ester

货号: B1192465
分子量: 825.9 g/mol
InChI 键: OALUNVCTIRHONS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-PEG8-NHS ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

属性

分子式

C42H55N3O14

分子量

825.9 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C42H55N3O14/c46-38(11-12-39(47)44-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)44)43-16-18-52-20-22-54-24-26-56-28-30-58-32-31-57-29-27-55-25-23-53-21-19-51-17-15-42(50)59-45-40(48)13-14-41(45)49/h1-8H,11-33H2,(H,43,46)

InChI 键

OALUNVCTIRHONS-UHFFFAOYSA-N

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DBCO-PEG8-NHS ester

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation and the development of targeted therapeutics.[1][2] This reagent seamlessly integrates two highly efficient chemistries: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive dibenzocyclooctyne (DBCO) group. The two are separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.[2][3] This unique architecture enables a versatile, two-step conjugation strategy that is central to the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6]

The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins and other biomolecules, forming a stable amide bond.[3][7] The DBCO moiety allows for a subsequent, highly specific, and biocompatible copper-free click chemistry reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-modified molecules.[1][5] The PEG8 linker enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible spacer to minimize steric hindrance.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a discussion of its key applications in biomedical research and drug development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key specifications are summarized below.

PropertyValueReference(s)
Molecular Formula C42H55N3O14[4]
Molecular Weight 825.9 g/mol [4]
Purity Typically >95%[3]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions Store at -20°C, protect from moisture[3][4]
Reactive Groups DBCO (reacts with azides), NHS ester (reacts with primary amines)[1][3]

Reaction Mechanisms and Experimental Workflows

The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. The following diagrams illustrate the chemical transformations and a general experimental workflow.

Chemical Structure of this compound cluster_DBCO DBCO Moiety cluster_PEG PEG8 Spacer cluster_NHS NHS Ester DBCO Dibenzocyclooctyne (DBCO) (Reacts with azides via SPAAC) PEG Polyethylene Glycol (PEG8) (Improves solubility and reduces steric hindrance) DBCO->PEG NHS N-Hydroxysuccinimide (NHS) Ester (Reacts with primary amines) PEG->NHS

Caption: Functional components of this compound.

General Bioconjugation Workflow start Start: Biomolecule with Primary Amine (e.g., Protein, Antibody) step1 Step 1: Amine Labeling (Formation of Amide Bond) start->step1 linker This compound linker->step1 purification1 Purification step1->purification1 intermediate DBCO-Labeled Biomolecule step2 Step 2: Copper-Free Click Chemistry (SPAAC Reaction) intermediate->step2 azide_molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) azide_molecule->step2 purification2 Purification step2->purification2 final_conjugate Final Bioconjugate purification1->intermediate purification2->final_conjugate

Caption: Two-step bioconjugation using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: General Protein Labeling

This protocol describes the labeling of a protein with this compound, followed by conjugation to an azide-modified molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Azide-modified molecule of interest

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Amine Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification of DBCO-Labeled Protein: Remove excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

  • Copper-Free Click Chemistry (SPAAC):

    • Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5- to 5-fold molar excess of the azide-modified molecule is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the excess azide-modified molecule.

Quantitative Parameters for Protein Labeling:

ParameterRecommended RangeNotesReference(s)
pH for NHS Ester Reaction 8.3 - 8.5Optimal for deprotonated primary amines, balancing reactivity and hydrolysis of the NHS ester.[3][8]
Molar Excess of NHS Ester 10-20 foldThis should be optimized for the specific protein and desired degree of labeling.[9]
Reaction Time (NHS Ester) 30-60 min at RTLonger incubation times may be required at lower temperatures.[10]
Reaction Time (SPAAC) 4-12 hours at RTCan be extended to overnight at 4°C to improve efficiency.[10]
Protocol 2: Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins on live cells.

Materials:

  • Cells in suspension or adherent culture

  • Ice-cold PBS, pH 8.0

  • This compound

  • Anhydrous DMSO

  • Quenching Solution: PBS with 100 mM glycine

  • Azide-functionalized fluorescent probe

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

    • Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

  • DBCO Labeling:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the cell suspension to a final concentration of 2-5 mM.

    • Incubate for 30 minutes at room temperature. To minimize internalization, the incubation can be performed at 4°C.

  • Quenching: Wash the cells three times with the quenching solution to remove excess reagent.

  • Click Reaction:

    • Resuspend the DBCO-labeled cells in a suitable buffer.

    • Add the azide-functionalized fluorescent probe and incubate under conditions appropriate for the specific probe.

  • Washing and Analysis: Wash the cells to remove the unbound probe and proceed with analysis (e.g., flow cytometry, fluorescence microscopy).

Cell Surface Labeling Workflow cell Live Cells with Surface Proteins wash1 Wash with PBS cell->wash1 labeling Labeling of Surface Amines wash1->labeling dbco_linker This compound dbco_linker->labeling quench Quench with Glycine labeling->quench dbco_cell DBCO-Labeled Cells quench->dbco_cell click Copper-Free Click Reaction dbco_cell->click azide_probe Azide-Fluorescent Probe azide_probe->click labeled_cell Fluorescently Labeled Cells click->labeled_cell analysis Analysis (e.g., Microscopy) labeled_cell->analysis

Caption: Workflow for labeling cell surface proteins.

Applications in Drug Development

This compound is a key enabling technology in the development of sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The synthesis of an ADC using this compound involves first labeling the antibody with the linker, followed by the attachment of an azide-modified drug payload via a SPAAC reaction. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][11] this compound can be used as a component of the linker to connect the target-binding ligand and the E3 ligase-binding ligand during the synthesis of a PROTAC.[4]

PROTAC Mechanism of Action protac PROTAC target_protein Target Protein protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (Target Protein - PROTAC - E3 Ligase) target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination ub_target_protein Ubiquitinated Target Protein ubiquitination->ub_target_protein degradation Degradation ub_target_protein->degradation proteasome Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

References

An In-Depth Technical Guide to DBCO-PEG8-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, DBCO-PEG8-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, drug delivery, and proteomics. This document details the molecule's structure and properties, presents quantitative data in a structured format, and offers detailed experimental protocols for its use.

Core Concepts and Structure

This compound is a versatile molecule that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules.[1]

The DBCO group is central to its utility in copper-free click chemistry, enabling rapid and specific ligation to azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This bioorthogonal reaction proceeds efficiently under mild conditions, making it ideal for use in complex biological systems without the need for a cytotoxic copper catalyst.[4]

The NHS ester provides a reactive handle for the conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on aminosilane-coated surfaces.[5][6][7] This reaction forms a stable amide bond and is typically carried out at a neutral to slightly basic pH.[5][6]

The hydrophilic PEG8 spacer enhances the water solubility of the molecule and its conjugates.[5][6][7] It also provides a flexible and extended connection between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled species.[5][6]

Physicochemical Properties

A summary of the key quantitative properties of this compound is provided in the table below. These values are essential for calculating molar excesses in reaction protocols and for understanding the physical behavior of the molecule.

PropertyValueSource(s)
Molecular Formula C₄₂H₅₅N₃O₁₄[5][6][8][9]
Molecular Weight ~825.9 g/mol [2][5][6][9]
Purity ≥90-98%[5][6][8][10]
Appearance Oil or solid[2][11]
Solubility DMSO, DMF, DCM, Water[5][12]
Storage Conditions -20°C, desiccated[2][5][13]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the common application of antibody labeling.

Protocol 1: Activation of Antibody with this compound

This protocol describes the initial step of conjugating the DBCO moiety to an antibody via the NHS ester reaction with primary amines.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[15]

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.5.[][17] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[14]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[15][18] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14][15][18]

  • Quenching:

    • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM.[19] For example, add Tris-HCl to consume any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.[19]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[14][18]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol details the subsequent reaction of the DBCO-activated antibody with an azide-containing molecule.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-modified molecule of interest (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled antibody with the azide-modified molecule in a suitable reaction buffer.

    • A 1.5- to 4-fold molar excess of the azide-containing molecule over the antibody is a common starting point.[18][19]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[15][18] The reaction can also be performed at 37°C to increase the reaction rate.[15]

  • Purification:

    • Purify the final antibody conjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the nature of the conjugate and may include size exclusion chromatography, affinity chromatography, or dialysis.

Visualizing Workflows and Pathways

To further clarify the application of this compound, the following diagrams illustrate key processes.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Copper-Free Click Chemistry Antibody Antibody with Primary Amines (-NH2) Incubation1 Incubation (RT, 30-60 min or 4°C, 2h) Antibody->Incubation1 DBCO_PEG8_NHS This compound DBCO_PEG8_NHS->Incubation1 DBCO_Antibody DBCO-Labeled Antibody Incubation1->DBCO_Antibody Incubation2 Incubation (RT, 4-12h or 4°C, overnight) DBCO_Antibody->Incubation2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Molecule Azide-Containing Molecule (-N3) Azide_Molecule->Incubation2 Final_Conjugate Final Antibody Conjugate Incubation2->Final_Conjugate G cluster_0 PROTAC Synthesis Pathway E3_Ligand E3 Ligase Ligand with Azide Group Reaction2 Copper-Free Click Chemistry E3_Ligand->Reaction2 DBCO_Linker This compound Reaction1 NHS Ester Reaction DBCO_Linker->Reaction1 Target_Protein_Ligand Target Protein Ligand with Primary Amine Target_Protein_Ligand->Reaction1 Intermediate DBCO-PEG8-Target Ligand Reaction1->Intermediate PROTAC Final PROTAC Molecule Reaction2->PROTAC Intermediate->Reaction2

References

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, facilitating the precise and efficient labeling and linking of biomolecules. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their scientific endeavors. The molecule's structure consists of three key components: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for a two-step conjugation strategy that is both highly efficient and bioorthogonal.

The primary utility of this compound lies in its ability to first react with primary amines on a target molecule, such as the lysine (B10760008) residues of a protein, via its NHS ester functionality. This initial step introduces the DBCO moiety onto the biomolecule. The DBCO group can then specifically and efficiently react with an azide-functionalized molecule through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal nature ensures that the reaction proceeds with high specificity in complex biological environments without interfering with native cellular processes.[1][2] The PEG8 linker enhances the water solubility of the molecule and provides a flexible spacer arm, which helps to minimize steric hindrance during the conjugation process.[3]

Core Mechanism of Action

The utility of this compound is centered around two distinct and sequential chemical reactions:

  • N-hydroxysuccinimide (NHS) Ester Reaction with Primary Amines: This is the first step in the bioconjugation process, where the NHS ester group reacts with primary amines on a target biomolecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Following the successful attachment of the DBCO moiety, the second step involves the reaction of the DBCO group with an azide-functionalized molecule.

NHS Ester Reaction: Covalent Amide Bond Formation

The reaction between the NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[4] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]

This reaction is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is typically between 7.2 and 8.5.[5][6] At a pH below the pKa of the amine (for the lysine side chain, the pKa is around 10.5), the amine group is predominantly protonated (-NH3+) and thus, non-nucleophilic, leading to a significant decrease in the reaction rate.[7] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the overall yield of the conjugate.[7][8]

dot

Caption: Mechanism of NHS Ester Reaction with a Primary Amine.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Bioorthogonal Ligation

The second stage of the conjugation process utilizes the DBCO group, which is a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne drives a [3+2] cycloaddition reaction with an azide (B81097) to form a stable triazole linkage.[9] This reaction is a cornerstone of bioorthogonal chemistry because it proceeds with high efficiency and selectivity in complex biological environments without the need for a cytotoxic copper catalyst, which is required for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The absence of a copper catalyst makes SPAAC ideal for applications involving living cells and organisms.[1]

dot

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

The efficiency of the bioconjugation process using this compound is influenced by several factors, including reaction kinetics and the competition between aminolysis and hydrolysis of the NHS ester.

NHS Ester Reactivity and Hydrolysis

The success of the initial labeling step is a balance between the rate of aminolysis (reaction with the amine) and the rate of hydrolysis (reaction with water). The following table summarizes the key parameters influencing this step.

ParameterRecommended Range/ValueNotes
Optimal pH for Aminolysis 7.2 - 8.5[5][6]The optimal pH for the reaction is between 8.3 and 8.5. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis is favored.[7][10]
Half-life of NHS Ester Hydrolysis ~4-5 hours at pH 7.0, 0°C[5][8]The rate of hydrolysis increases significantly with increasing pH.
~10 minutes at pH 8.6, 4°C[5][8]This highlights the importance of timely reactions at higher pH.
Molar Excess of NHS Ester 5- to 20-fold over protein[7]The optimal ratio depends on the protein and desired degree of labeling.[11]
SPAAC Reaction Kinetics

The rate of the SPAAC reaction is a critical factor, especially for applications involving low concentrations of reactants or rapid labeling requirements. The reactivity of cyclooctynes is quantified by the second-order rate constant (k₂).

Cyclooctyne DerivativeTypical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
DBCO Derivatives ~0.1 - 2.0[12]
DBCO ~0.6 - 1.0[13]
DIBO ~0.3 - 0.7[13]
BCN ~0.06 - 0.1[13]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the procedure for conjugating the DBCO moiety to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]

  • Desalting column or dialysis equipment for purification[14]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]

  • This compound Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1] Note: NHS esters are moisture-sensitive and should be dissolved immediately before use.[6]

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7] The final concentration of the organic solvent should not exceed 10%.[15]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7] If the label is light-sensitive, protect the reaction from light.[6]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[7]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[7]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[1][14]

dot

Experimental_Workflow_Labeling start Start protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) start->protein_prep conjugation Mix Protein and NHS Ester (5-20x molar excess) Incubate 1-2h RT or O/N 4°C protein_prep->conjugation reagent_prep Prepare Fresh DBCO-PEG8-NHS Ester Solution in DMSO/DMF reagent_prep->conjugation quenching Add Quenching Buffer (Tris or Glycine) conjugation->quenching purification Purify DBCO-labeled Protein (SEC or Dialysis) quenching->purification end End: Purified DBCO-Protein purification->end

Caption: Experimental Workflow for Protein Labeling with this compound.

Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-Molecule

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule is recommended.[16]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[16] The reaction time may vary depending on the reactants and their concentrations.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess azide-containing molecule.[9]

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[1][12]

dot

Experimental_Workflow_SPAAC start Start: Purified DBCO-Protein reaction_setup Mix DBCO-Protein with Azide-Molecule (2-10x excess) in PBS (pH 7.4) start->reaction_setup incubation Incubate 2-4h RT or O/N 4°C reaction_setup->incubation purification Purify Final Conjugate (SEC) incubation->purification characterization Characterize Conjugate (SDS-PAGE, UV-Vis) purification->characterization end End: Purified Final Conjugate characterization->end

Caption: Experimental Workflow for the SPAAC Reaction.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the creation of well-defined bioconjugates with high efficiency and specificity. A thorough understanding of its dual mechanism of action, encompassing both the NHS ester-amine reaction and the strain-promoted azide-alkyne cycloaddition, is crucial for the successful design and execution of experiments. By carefully controlling reaction parameters such as pH, molar ratios, and incubation times, researchers can optimize their conjugation strategies for a wide range of applications in drug development, diagnostics, and fundamental research. This guide provides the foundational knowledge and practical protocols to effectively utilize this important reagent.

References

The Strategic Role of PEG8 Spacers in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) spacers, a process known as PEGylation, is a critical strategy in the design and development of advanced bioconjugates. Among the various lengths of PEG linkers, the eight-unit polyethylene glycol (PEG8) spacer has emerged as a particularly advantageous component in sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide elucidates the multifaceted role of the PEG8 spacer in bioconjugation, providing a comprehensive overview of its impact on the physicochemical properties, pharmacokinetics, and efficacy of bioconjugates. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage PEG8 spacers in their therapeutic design and development endeavors.

Core Principles of PEG8 Spacers in Bioconjugation

The utility of a PEG8 spacer in bioconjugation stems from its unique physicochemical properties, which confer a range of benefits to the resulting bioconjugate.[1]

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic, which can lead to aggregation and poor solubility of the bioconjugate.[2] The hydrophilic nature of the PEG8 spacer, with its repeating ethylene (B1197577) glycol units, significantly improves the overall water solubility of the conjugate, mitigating aggregation and enhancing its suitability for intravenous administration.[3][4]

  • Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and non-immunogenic polymer.[5] When used as a spacer, the PEG8 chain can create a "hydration shell" around the bioconjugate, masking potentially immunogenic epitopes on the payload or the protein, thereby reducing the likelihood of an immune response.[4][6]

  • Optimized Pharmacokinetics: PEGylation is a well-established method for extending the in vivo circulation half-life of biotherapeutics.[4] The increased hydrodynamic size imparted by the PEG8 spacer reduces renal clearance, leading to a longer circulation time and sustained plasma concentrations of the drug.[2][4] This can translate to less frequent dosing regimens.

  • Flexibility and Steric Hindrance Reduction: The flexible nature of the PEG8 chain acts as a spacer arm, providing optimal spatial separation between the biomolecule (e.g., an antibody) and the conjugated payload.[6] This separation is crucial for minimizing steric hindrance, ensuring that the biological activity of the antibody (e.g., antigen binding) is not compromised by the presence of the payload.[7]

Quantitative Impact of PEG8 Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. A PEG8 spacer often represents a favorable balance between providing sufficient spacing and maintaining a compact molecular size.

Impact on Binding Affinity

The inclusion and length of a PEG spacer can significantly influence the binding affinity of a bioconjugate to its target.

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG44 ethylene glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units 8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. A lower Kd value indicates stronger binding.[1]

As the data indicates, the incorporation of a PEG spacer, including PEG8, resulted in a significantly lower dissociation constant (Kd), signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers.[1]

Impact on ADC Pharmacokinetics

In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG spacer has a direct and measurable impact on the pharmacokinetic profile.

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker 8 units 280 9,800 6.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8

(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[2]

This data clearly demonstrates that increasing the PEG chain length improves the pharmacokinetic profile of the ADC, with a significant improvement observed at the PEG8 length, after which the benefits begin to plateau.[2]

Impact on PROTAC Efficacy

In the development of PROTACs, the linker length is a critical determinant of the stability of the ternary complex and, consequently, the efficiency of target protein degradation. A PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) utilizing a thalidomide-based CRBN ligand and a PEG8 linker demonstrates the following in vitro degradation performance.

ParameterValueCell LineDescription
DC50 2.84 µM HeLa The concentration of the PROTAC that results in 50% degradation of the target protein.
Dmax 93% HeLa The maximum percentage of target protein degradation achieved by the PROTAC.

(Data for an exemplary IDO1 PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of bioconjugates utilizing PEG8 spacers.

Protocol for Maleimide-Thiol Conjugation with a PEG8 Spacer

This protocol describes the site-specific labeling of a protein with a maleimide-functionalized PEG8 linker.

Materials:

  • Protein with a free cysteine residue (1-10 mg/mL)

  • Mal-amido-PEG8-acid or other maleimide-PEG8 reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer (e.g., HEPES)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve or buffer exchange the protein into the Reaction Buffer. The buffer must be free of primary amines and thiols.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

  • Prepare Maleimide-PEG8 Stock Solution: Immediately before use, dissolve the Maleimide-PEG8 reagent in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

  • Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG8 stock solution to the protein solution.[1] Gently mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1]

  • Quench the Reaction: Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated Protein: Remove unreacted reagents and byproducts using SEC or dialysis.

Protocol for PROTAC Synthesis using a Thalidomide-PEG8-Ts Linker

This protocol details the final conjugation step in the synthesis of a PROTAC, coupling a target protein ligand to the "Thalidomide-NH-PEG8-Ts" building block.

Materials:

  • Thalidomide-NH-PEG8-Ts

  • Protein of Interest (POI) ligand with a primary amine or other nucleophilic group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium Carbonate (Cs2CO3) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • NMR and Mass Spectrometry for characterization

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.[1]

  • Add Cs2CO3 or DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[1][8]

  • Add the Thalidomide-NH-PEG8-Ts solution (1.0 - 1.2 equivalents).[8]

  • Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Work-up and Purification: Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the final PROTAC.[1]

  • Characterization: Confirm the structure and purity of the final PROTAC using NMR and mass spectrometry.[1]

Protocol for Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Mandatory Visualizations

Experimental and Logical Workflows

Bioconjugation_Workflow General Workflow for Bioconjugation with a PEG8 Spacer cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., Maleimide-Thiol) Biomolecule->Conjugation Payload Payload (e.g., Drug, Ligand) PEG8_Linker Functionalized PEG8 Spacer Payload->PEG8_Linker PEG8_Linker->Conjugation Bioconjugate PEG8-Bioconjugate (Crude) Conjugation->Bioconjugate Purification Purification (e.g., SEC, Dialysis) Bioconjugate->Purification Characterization Characterization (e.g., DAR, MS, HPLC) Purification->Characterization Final_Product Purified PEG8-Bioconjugate Characterization->Final_Product

Caption: General workflow for synthesizing and purifying a bioconjugate with a PEG8 spacer.

PROTAC_MoA Mechanism of Action for a PROTAC with a PEG8 Spacer cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with PEG8 Spacer) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recycling PROTAC Recycling Ubiquitination->Recycling Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for a PROTAC utilizing a PEG8 spacer to induce protein degradation.

Signaling Pathway Context

While a PEG8-conjugated molecule may not directly interact with all components of a signaling pathway, its therapeutic effect is often realized through the modulation of such pathways. The JAK-STAT pathway is a critical signaling cascade in cellular processes like proliferation and inflammation, and its dysregulation is implicated in various diseases, including cancer.

JAK_STAT_Pathway Overview of the JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation & Binding Transcription Gene Transcription (Proliferation, Inflammation, etc.) DNA->Transcription

Caption: The JAK-STAT pathway, a key regulator of cellular processes often targeted in therapeutic development.

Conclusion

The PEG8 spacer is a critical and versatile tool in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics. Its inherent hydrophilicity, biocompatibility, and optimal length contribute to improved solubility, stability, and pharmacokinetic profiles, ultimately leading to more effective and safer therapeutics. The quantitative data and detailed experimental protocols provided in this guide underscore the importance of rational linker design and provide a framework for the successful incorporation of PEG8 spacers in the development of next-generation ADCs, PROTACs, and other advanced bioconjugates. By understanding and applying these principles, researchers can accelerate the development of innovative therapies for a wide range of diseases.

References

An In-depth Technical Guide to DBCO-PEG8-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG8-NHS ester, a bifunctional crosslinker pivotal for advanced protein labeling and bioconjugation. We will delve into its chemical properties, mechanism of action, and applications, with a focus on providing actionable data and detailed experimental protocols.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring two key functional groups: a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional architecture enables a two-step conjugation strategy. The NHS ester facilitates covalent linkage to primary amines on proteins, such as the side chain of lysine (B10760008) residues, while the DBCO group allows for a subsequent copper-free "click chemistry" reaction with azide-containing molecules.[1][2]

The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the hydrophilicity of the molecule. This is crucial for improving the solubility and stability of the resulting protein conjugate and minimizing aggregation, a common challenge in bioconjugation.[3][4]

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueReference
Molecular Formula C42H55N3O14[3][5]
Molecular Weight 825.9 g/mol [3][5]
Purity Typically >95%[3][6]
Solubility Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers.[3][7]
Storage Conditions Store at -20°C, desiccated and protected from light.[6][8]
Stability The NHS ester is moisture-sensitive and prone to hydrolysis. DBCO group is generally stable but can degrade under harsh acidic conditions or in the presence of certain reactive species.[9][10]

Mechanism of Action for Protein Labeling

The utility of this compound lies in its two distinct reactive moieties, enabling a sequential and controlled bioconjugation process.

Amine Labeling via NHS Ester

The initial step involves the reaction of the NHS ester with primary amines on the protein surface. This reaction, known as acylation, forms a stable amide bond. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[7][9] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[7][9]

Copper-Free Click Chemistry via DBCO

Once the protein is labeled with the DBCO group, it can be conjugated to any molecule containing an azide (B81097) group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes. A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[2][8]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible protein labeling. Below are protocols for protein labeling with this compound and a subsequent click chemistry reaction.

Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers like Tris, a buffer exchange is necessary.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for Copper-Free Click Chemistry

This protocol describes the conjugation of a DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in a compatible, azide-free buffer.

  • Click Reaction: Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is often recommended to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate to remove any unreacted azide-containing molecule, if necessary, using an appropriate method such as size-exclusion chromatography.

Quantitative Data and Characterization

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, is a critical parameter to determine.

Determining the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Formula for DOL Calculation:

Where:

  • A280 and A309 are the absorbances at the respective wavelengths.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

  • CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically around 0.3 for DBCO-PEG linkers).

Degree of Labeling vs. Molar Ratio

The degree of labeling is dependent on several factors, including the protein's surface lysine accessibility and the molar ratio of the this compound to the protein during the labeling reaction. The following table provides representative data on how the DOL can vary with the molar excess of a DBCO-NHS ester.

Molar Excess of DBCO-NHS EsterApproximate Degree of Labeling (DOL)
5x1-2
10x2-4
20x4-6
40x6-8

Note: This data is illustrative and the actual DOL will vary depending on the specific protein and reaction conditions.[11][12]

Troubleshooting

Common issues encountered during protein labeling with this compound and their potential solutions are summarized below.

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Hydrolysis of the NHS ester due to moisture.- Suboptimal reaction pH.- Presence of amine-containing buffers (e.g., Tris).- Insufficient molar excess of the labeling reagent.- Allow the reagent to warm to room temperature before opening.- Prepare fresh solutions in anhydrous DMSO or DMF.- Ensure the reaction pH is between 7.2 and 8.5.- Perform a buffer exchange to an amine-free buffer.- Increase the molar excess of this compound.
Protein Aggregation/Precipitation - High hydrophobicity of the DBCO group.- High degree of labeling.- Suboptimal buffer conditions for protein stability.- High protein concentration.- Use a lower molar excess of the labeling reagent.- Optimize buffer conditions (e.g., add stabilizing excipients).- Reduce the protein concentration.- Consider using a more hydrophilic PEGylated linker if aggregation persists.[4]
Low Yield in Click Reaction - Incomplete initial DBCO labeling.- Degradation of the azide-containing molecule.- Insufficient incubation time.- Confirm the DOL of the DBCO-labeled protein.- Use a fresh solution of the azide-containing molecule.- Increase the incubation time or temperature (e.g., 37°C).

Applications in Research and Drug Development

This compound is a key reagent in various advanced applications.

Antibody-Drug Conjugates (ADCs)

A major application is in the development of ADCs. The this compound can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.[13]

PROTACs and Targeted Protein Degradation

This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][14]

Proximity Labeling and Proteomics

DBCO-labeled proteins can be used in proximity labeling studies to identify protein-protein interactions within a cell. In this approach, a DBCO-labeled "bait" protein is introduced into cells, followed by an azide-tagged reporter molecule that can covalently link to nearby proteins upon activation.[15][16]

Visualizations

Experimental Workflow

G cluster_0 Protein Labeling with this compound cluster_1 Copper-Free Click Chemistry Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Add DBCO-PEG8-NHS\nEster (in DMSO) Add DBCO-PEG8-NHS Ester (in DMSO) Protein in\nAmine-Free Buffer->Add DBCO-PEG8-NHS\nEster (in DMSO) 10-40x Molar Excess Incubate\n(RT, 30-60 min) Incubate (RT, 30-60 min) Add DBCO-PEG8-NHS\nEster (in DMSO)->Incubate\n(RT, 30-60 min) Quench Reaction\n(Tris Buffer) Quench Reaction (Tris Buffer) Incubate\n(RT, 30-60 min)->Quench Reaction\n(Tris Buffer) Purify DBCO-labeled\nProtein (e.g., SEC) Purify DBCO-labeled Protein (e.g., SEC) Quench Reaction\n(Tris Buffer)->Purify DBCO-labeled\nProtein (e.g., SEC) Add Azide-Molecule Add Azide-Molecule Purify DBCO-labeled\nProtein (e.g., SEC)->Add Azide-Molecule 1.5-10x Molar Excess Incubate\n(RT, 4-12h) Incubate (RT, 4-12h) Add Azide-Molecule->Incubate\n(RT, 4-12h) Purify Final\nConjugate (optional) Purify Final Conjugate (optional) Incubate\n(RT, 4-12h)->Purify Final\nConjugate (optional) Characterization\n(DOL, Mass Spec) Characterization (DOL, Mass Spec) Purify Final\nConjugate (optional)->Characterization\n(DOL, Mass Spec)

Caption: General workflow for protein labeling and conjugation.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Workflow cluster_0 Antibody Modification cluster_1 Payload Conjugation (SPAAC) cluster_2 Characterization Antibody Monoclonal Antibody (in Amine-Free Buffer) Add_Linker Add this compound Antibody->Add_Linker Incubate_Labeling Incubate Add_Linker->Incubate_Labeling Purify_Ab Purify DBCO-Antibody Incubate_Labeling->Purify_Ab Add_Payload Add Azide-Payload Purify_Ab->Add_Payload Incubate_Click Incubate Add_Payload->Incubate_Click Purify_ADC Purify ADC Incubate_Click->Purify_ADC Characterize DAR, Purity, Stability Purify_ADC->Characterize

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Targeted Protein Degradation via PROTAC

PROTAC_Signaling cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC (DBCO-PEG8 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism for targeted protein degradation.

References

A Technical Guide to DBCO-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a heterobifunctional linker critical to the advancement of modern Antibody-Drug Conjugates (ADCs). We will explore its constituent parts, its mechanism of action in bioorthogonal chemistry, and its role in creating stable, effective, and pharmacokinetically sound ADCs. Detailed experimental protocols and quantitative data are provided to support practical application in a research and development setting.

Introduction: The Role of Advanced Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][] The linker, which connects the antibody to the payload, is a pivotal component that profoundly influences the ADC's stability, efficacy, safety, and pharmacokinetic (PK) profile.[][3]

The this compound linker has emerged as a valuable tool, leveraging "click chemistry" to offer a robust and versatile method for ADC synthesis.[4][5] This linker addresses several key challenges in ADC development, including the need for precise conjugation, improved solubility, and enhanced in vivo stability.[][7]

Core Components and Mechanism of Action

The this compound is a trifunctional molecule, with each component serving a distinct and vital purpose in the construction of an ADC.

  • N-hydroxysuccinimide (NHS) Ester: This highly reactive group forms stable amide bonds with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of an antibody.[][9] This reaction, typically performed at a pH of 7-9, is a common and effective method for attaching the linker to the monoclonal antibody.[][10] However, this method can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) because antibodies have multiple accessible lysine residues.[][9][11]

  • Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC.[12] It increases the water solubility of the conjugate, which is particularly important when working with hydrophobic payloads, thereby reducing the risk of aggregation.[][12][13] The PEG linker also acts as a flexible spacer, minimizing steric hindrance during the subsequent conjugation step and potentially improving the pharmacokinetic profile by extending circulation half-life and reducing immunogenicity.[][14][15] Studies have shown that a PEG length of at least eight units can significantly improve ADC clearance rates compared to shorter linkers.[3][16]

  • Dibenzocyclooctyne (DBCO): This is the "bioorthogonal handle" of the linker. DBCO is a strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][][18] This reaction is highly specific, efficient, and, crucially, proceeds without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[][19][20][21] The stable triazole ring formed ensures a robust connection between the linker and an azide-modified drug payload.[][21]

G cluster_reactants Reactants cluster_product Product Antibody Antibody (with Lysine -NH2) NHS NHS Antibody->NHS 1. Lysine Conjugation AzideDrug Azide-Modified Payload (-N3) DBCO DBCO AzideDrug->DBCO 2. Copper-Free Click Chemistry ADC Antibody-Drug Conjugate (ADC) NHS->ADC DBCO->ADC PEG PEG

ADC Synthesis Workflow

The synthesis of an ADC using this compound is a sequential, two-step process that offers control over the conjugation strategy.

  • Antibody Modification: The monoclonal antibody (mAb) is first reacted with the this compound. The NHS ester moiety forms a covalent amide bond with primary amines on the antibody, primarily the side chains of lysine residues. This step attaches the DBCO-PEG8 handle to the antibody.

  • Payload Conjugation: The DBCO-modified antibody is then purified to remove excess linker. Subsequently, it is reacted with the azide-functionalized cytotoxic payload. The DBCO and azide groups undergo a rapid and specific SPAAC reaction to form the final, stable ADC.[][19]

// Nodes mAb [label="Monoclonal Antibody (mAb)\n- Lysine Residues", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Lysine Conjugation\n(pH 7-9)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; DBCO_mAb [label="DBCO-Modified mAb", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification1 [label="Purification\n(e.g., Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Azide_Drug [label="Azide-Modified\nCytotoxic Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: SPAAC Reaction\n(Copper-Free Click)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; ADC_Final [label="Final ADC", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification2 [label="Purification\n(e.g., HIC / SEC)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Characterization [label="Characterization\n(DAR, Purity, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];

// Edges mAb -> Step1; Linker -> Step1; Step1 -> DBCO_mAb [label="Amide Bond Formation"]; DBCO_mAb -> Purification1; Purification1 -> Step2; Azide_Drug -> Step2; Step2 -> ADC_Final [label="Stable Triazole Linkage"]; ADC_Final -> Purification2; Purification2 -> Characterization; } dot Caption: Two-step workflow for ADC synthesis using this compound.

Quantitative Data Summary

The performance of an ADC is defined by key quantitative parameters. The use of a this compound linker influences these metrics.

ParameterTypical Value / ObservationMethod of AnalysisSignificanceCitations
Drug-to-Antibody Ratio (DAR) Heterogeneous, typically 0-8HIC-HPLC, RP-HPLC, LC-MSA critical quality attribute affecting both efficacy and safety. Low DAR may reduce potency; high DAR can increase toxicity and clearance.[1][][22][23][24]
Conjugation Efficiency (Lysine) Variable; depends on mAb, pH, and linker:mAb ratio.HIC-HPLCIndicates the extent of antibody modification. Non-selective nature of NHS esters leads to a statistical distribution of species.[9][11]
SPAAC Reaction Kinetics Fast second-order rate constants.Spectrophotometry (loss of DBCO absorbance)The rapid, bioorthogonal nature of the SPAAC reaction allows for efficient conjugation under mild, physiological conditions.[18][25]
ADC Stability (Linker Half-Life) DBCO-triazole bond is highly stable.ELISA, LC-MSHigh in vivo stability is crucial to prevent premature drug release in circulation, minimizing off-target toxicity.[26][27]
Pharmacokinetics (Clearance) Clearance rate decreases with PEG length. PEG8 provides a PK profile approaching that of the parent antibody.In vivo animal studies, ELISAThe hydrophilic PEG8 linker shields hydrophobic payloads, reducing clearance and increasing exposure.[3][13][16][28]
Purity / Aggregation PEG8 linker mitigates aggregation caused by hydrophobic payloads.Size Exclusion Chromatography (SEC)High purity and low aggregation are essential for safety, efficacy, and manufacturability.[][12][29]

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters such as buffer composition, reaction times, and molar excess of reagents should be optimized for each specific antibody and payload combination.

Protocol 5.1: Antibody Modification with this compound

This protocol details the conjugation of the DBCO-PEG8 linker to an antibody via lysine residues.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., 7K MWCO) or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[30]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio must be determined empirically.[30][31]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[30][32]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[30][32]

  • Purification: Remove unreacted this compound and quenching agent by passing the reaction mixture through a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).[29][32]

  • Characterization: Determine the concentration of the purified DBCO-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 5.2: SPAAC Conjugation of Azide-Payload to DBCO-Modified Antibody

This protocol describes the copper-free click reaction to form the final ADC.

Materials:

  • Purified DBCO-modified antibody

  • Azide-modified cytotoxic payload (dissolved in a compatible solvent like DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Add the azide-modified payload to the DBCO-modified antibody solution. A molar excess of the payload (e.g., 1.5 to 3-fold over the estimated number of DBCO sites) is typically used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at 4°C or room temperature. Reaction times can range from 4 to 18 hours, depending on the reactants' concentration and reactivity.[30][32]

  • Purification: The final ADC must be purified to remove unreacted payload, payload aggregates, and other process-related impurities.[29][33] Common methods include:

    • Size Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecule impurities.

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, allowing for the isolation of species with different DARs.[][29]

    • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and purification.[29]

Protocol 5.3: ADC Characterization - DAR Determination by HIC-HPLC

The average DAR and the distribution of drug-loaded species are critical quality attributes.[1][22] HIC is a standard method for this analysis.[23][24]

Materials:

  • Purified ADC sample

  • HIC HPLC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1]

  • Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[1]

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Elute the different ADC species using a decreasing salt gradient (e.g., a linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes).[1][29]

  • Detection: Monitor the elution profile at 280 nm.[29]

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The first peak is typically the unconjugated antibody (DAR=0), followed by DAR=1, DAR=2, etc.[23]

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

Conclusion

The this compound linker represents a significant advancement in ADC technology. Its design ingeniously combines a well-established antibody conjugation method (NHS ester) with a highly efficient and biocompatible bioorthogonal reaction (SPAAC). The inclusion of a hydrophilic PEG8 spacer is critical for improving the physicochemical and pharmacokinetic properties of the resulting ADC, particularly when using hydrophobic payloads. By providing a robust, stable, and versatile platform for linking antibodies and drugs, this linker enables the development of more homogeneous, soluble, and effective antibody-drug conjugates. The detailed protocols and data presented in this guide serve as a foundational resource for researchers working to harness the full potential of this powerful bioconjugation tool.

References

An In-depth Technical Guide to Utilizing DBCO-PEG8-NHS Ester for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of DBCO-PEG8-NHS ester as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, role in PROTAC design, and provide detailed experimental protocols for synthesis and evaluation.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers a modular and efficient approach to PROTAC synthesis. It incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in PROTAC synthesis.

PropertyValueSource
Molecular Formula C42H55N3O14--INVALID-LINK--
Molecular Weight 825.9 g/mol --INVALID-LINK--
CAS Number 2553412-88-5--INVALID-LINK--[1]
Solubility Soluble in DMSO, DCM, DMF--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Storage -20°C to -80°C, desiccated--INVALID-LINK--[1]
Key Functional Groups and Their Reactivity

The versatility of this compound stems from its two key functional groups:

  • DBCO (Dibenzocyclooctyne): This group enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds readily at physiological temperatures without the need for a copper catalyst, which can be toxic to cells.

  • NHS (N-hydroxysuccinimide) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on a protein or an amine-functionalized small molecule ligand.

The polyethylene (B3416737) glycol (PEG)8 spacer provides several advantages, including enhanced water solubility of the final PROTAC molecule and a flexible chain to allow for optimal orientation of the two ligands for ternary complex formation.

PROTAC Synthesis Strategy using this compound

A common strategy for synthesizing a PROTAC using this compound involves a two-step process. This modular approach allows for the separate synthesis and purification of the POI ligand and the E3 ligase ligand before their final conjugation.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow with this compound cluster_0 Preparation of Ligands cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly POI_ligand Amine-functionalized POI Ligand intermediate DBCO-PEG8-POI Ligand Intermediate POI_ligand->intermediate Amide Bond Formation (NHS Ester Reaction) E3_ligand Azide-functionalized E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_ligand->PROTAC linker This compound linker->intermediate intermediate->PROTAC Click Chemistry (SPAAC Reaction) BTK_Signaling_Pathway Simplified BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Degradation PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_0 Biological Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Degradation Protein Degradation Assays (Western Blot, HiBiT) Purification->Degradation Ternary_Complex Ternary Complex Formation (Co-IP, FRET) Degradation->Ternary_Complex If degradation is observed Cellular_Activity Cellular Activity Assays (Proliferation, Apoptosis) Ternary_Complex->Cellular_Activity Optimization Lead Optimization Cellular_Activity->Optimization Optimization->Design Iterative Refinement

References

The Properties of DBCO-PEG8-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a critical heterobifunctional linker used in bioconjugation, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's characteristics to ensure its optimal use in experimental settings.

Overview of this compound

This compound is a versatile crosslinker featuring a DBCO group for copper-free click chemistry reactions with azide-modified molecules and an NHS ester for covalent bonding with primary amines on proteins and other biomolecules.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, improves solubility in aqueous media, and provides a flexible connection that minimizes steric hindrance.[2][3] This linker is frequently employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in various experimental protocols. The presence of the hydrophilic PEG8 spacer significantly enhances its solubility in aqueous solutions.[2][3] Detailed solubility data is presented in Table 1.

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)200 mg/mLUltrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended.[1]
Dichloromethane (DCM)Soluble-
Dimethylformamide (DMF)Soluble-
WaterSolubleThe hydrophilic PEG spacer improves water solubility.[2][3]

Table 1: Solubility of this compound

Stability and Storage

The stability of the NHS ester moiety is highly dependent on pH and moisture. NHS esters are susceptible to hydrolysis, which can compromise the reactivity of the linker.

pH-Dependent Stability

The rate of hydrolysis of the NHS ester is significantly influenced by pH. The stability decreases as the pH becomes more alkaline.[4]

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Table 2: Half-life of NHS Esters in Aqueous Solution [3]

Storage Recommendations

To maintain the integrity and reactivity of this compound, proper storage is essential. The compound is moisture-sensitive.[5]

ConditionDurationNotes
-20°C (Stock Solution)1 monthSealed storage, away from moisture.[1]
-80°C (Stock Solution)6 monthsSealed storage, away from moisture.[1]

Table 3: Recommended Storage Conditions for Stock Solutions [1]

It is advisable to allow the product to equilibrate to room temperature before opening to prevent moisture condensation.[5] For long-term stability, purging the container with an inert gas like nitrogen or argon is recommended.

Experimental Protocols

General Protocol for Protein Labeling

This protocol outlines a general procedure for conjugating this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[3]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[5]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3][5]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol for Assessing NHS Ester Stability

The stability and reactivity of the NHS ester can be assessed by quantifying the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[4]

Materials:

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Sample Preparation: Weigh 1-2 mg of this compound and dissolve it in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[4]

  • Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is the baseline absorbance.[4]

  • Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Mix for 30 seconds.[4]

  • Final Absorbance: Promptly measure the absorbance at 260 nm. This measurement should be taken within one minute of adding the NaOH.[4]

  • Analysis: The increase in absorbance at 260 nm is proportional to the amount of released NHS, indicating the amount of active NHS ester in the sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

cluster_solubilization Solubilization cluster_conjugation Bioconjugation cluster_click_chem Copper-Free Click Chemistry DBCO_PEG8_NHS_ester_solid This compound (Solid) Stock_Solution This compound Stock Solution DBCO_PEG8_NHS_ester_solid->Stock_Solution Dissolve Solvent Anhydrous DMSO or DMF Solvent->DBCO_PEG8_NHS_ester_solid Conjugated_Protein DBCO-Labeled Protein Stock_Solution->Conjugated_Protein React at pH 7.2-8.0 Protein Protein with Primary Amines (e.g., Lysine) Protein->Conjugated_Protein Final_Conjugate Final Bioconjugate Conjugated_Protein->Final_Conjugate React Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate G cluster_reactants Reactants cluster_products Conjugation Products DBCO_PEG8_NHS This compound NHS Ester PEG8 Spacer DBCO Group Amide_Bond Stable Amide Bond DBCO_PEG8_NHS:nhs->Amide_Bond reacts with Triazole_Linkage Stable Triazole Linkage DBCO_PEG8_NHS:dbco->Triazole_Linkage reacts with Protein Protein (-NH2) Protein->Amide_Bond Azide_Molecule Molecule (-N3) Azide_Molecule->Triazole_Linkage

References

In-Depth Technical Guide to DBCO-PEG8-NHS Ester: A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (DBCO-PEG8-NHS ester), a trifunctional linker widely utilized in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details its chemical properties, supplier information, and key applications, with a focus on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in a research and development setting.

Core Concepts and Chemical Properties

This compound is a heterobifunctional crosslinker that leverages two distinct and highly efficient chemical reactions: the NHS ester-mediated amine coupling and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The molecule consists of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and rapidly with azide-functionalized molecules via a copper-free "click chemistry" reaction. This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for use in complex biological systems.[3][]

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and can decrease the immunogenicity of the resulting conjugate.[1]

  • N-hydroxysuccinimide (NHS) ester: A reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.[1]

The combination of these functionalities allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecules.

Supplier Information and Product Specifications

A variety of chemical suppliers offer this compound, often with slight variations in purity and formulation. Below is a summary of typical product specifications from prominent suppliers.

Supplier Catalog Number Molecular Formula Molecular Weight ( g/mol ) Purity Storage Conditions Solubility
BroadPharm BP-24019C42H55N3O14825.9>95%-20°CDMSO, DCM, DMF
MedChemExpress HY-140273C42H55N3O14825.9198.34%-20°C (powder)DMSO
Click Chemistry Tools 1198C42H55N3O14825.91>95%-20°CDMSO, DMF
BroadPharm BP-40383 (DBCO-N-bis(PEG8-NHS ester))C65H94N4O261347.5>95%-20°CNot specified

Note: This table is a representative sample and is not exhaustive. Researchers should always consult the supplier's technical datasheet for the most up-to-date information.

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The NHS ester end of the linker reacts with lysine residues on the antibody surface. Following purification, the DBCO-functionalized antibody can then be conjugated to an azide-containing drug molecule via SPAAC. The PEG8 spacer helps to improve the pharmacokinetic properties of the final ADC.

PROTACs

This compound is also employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[5] The linker can be used to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[5] The modular nature of the DBCO and NHS ester reactive handles allows for the systematic variation of linker length and composition to optimize PROTAC efficacy.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method, such as a centrifugal filter unit.[6][7]

    • Adjust the antibody concentration to 1-2 mg/mL in an amine-free buffer.[]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[6][9]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9]

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Remove excess, unreacted this compound and the quenching agent using a desalting column according to the manufacturer's instructions.[9]

    • The resulting DBCO-functionalized antibody is now ready for the subsequent SPAAC reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

  • DBCO-functionalized biomolecule (from Protocol 4.1)

  • Azide-containing molecule (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a compatible solvent.

    • Add a 2- to 4-fold molar excess of the azide-containing molecule to the DBCO-functionalized biomolecule.[9]

  • Incubation:

    • Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[9] The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using a suitable chromatography method (e.g., size-exclusion chromatography, affinity chromatography).

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

G cluster_amine_coupling NHS Ester-Amine Coupling cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Antibody Antibody (with Lysine -NH2) DBCO_Antibody DBCO-labeled Antibody Antibody->DBCO_Antibody + this compound (pH 7.2-8.5) DBCO_PEG_NHS This compound ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC + Azide-Payload (Copper-free) Azide_Drug Azide-modified Payload (e.g., Drug)

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

G cluster_protac_synthesis PROTAC Synthesis Workflow Target_Ligand Target Protein Ligand (with -NH2 group) Intermediate DBCO-PEG8-Ligand Intermediate Target_Ligand->Intermediate NHS Ester-Amine Coupling DBCO_PEG_NHS This compound PROTAC Final PROTAC Molecule Intermediate->PROTAC SPAAC Reaction E3_Ligand E3 Ligase Ligand (with Azide group)

Caption: PROTAC synthesis using this compound.

G cluster_mechanism SPAAC Mechanism DBCO DBCO (Strained Alkyne) Transition_State Transition State DBCO->Transition_State Azide Azide Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole [3+2] Cycloaddition

Caption: The concerted mechanism of SPAAC.

References

A Comprehensive Technical Guide to the Safe Handling and Application of DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and application of DBCO-PEG8-NHS ester, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a bifunctional crosslinker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

PropertyValue
Molecular Formula C42H55N3O14[1]
Molecular Weight 825.9 g/mol [1][2]
Appearance White to slightly grey crystalline solid or viscous liquid[3]
Purity Typically >90-98%[1][4]
Solubility Soluble in DMSO, DMF, DCM[1]

Safety and Hazard Information

GHS Hazard Classification (Surrogate Data) [5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when working with this compound to minimize exposure and risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A lab coat and closed-toe shoes.[3]

General Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid release to the environment.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[3]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Storage and Stability

Proper storage is critical to maintain the reactivity and integrity of this compound.

ConditionRecommendation
Long-term Storage Store at -20°C in a dry, dark place.[1][6]
Stock Solutions Store aliquots in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6]
Handling Precautions NHS esters are moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]

Experimental Protocols

This compound is primarily used for the modification of proteins and other biomolecules containing primary amines, followed by a copper-free click chemistry reaction with an azide-containing molecule.

Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[7]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[7]

  • Purification column (e.g., desalting spin column or size-exclusion chromatography column).[8][9]

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5).[7]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[7][8]

  • Conjugation Reaction: Add a 10- to 40-fold molar excess of the this compound solution to the protein solution.[10] The final concentration of the organic solvent should not exceed 10%.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][9] If the label is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column or size-exclusion chromatography.[8]

Copper-Free Click Chemistry Reaction

The DBCO-labeled protein can then be reacted with an azide-containing molecule.

Procedure:

  • Prepare Azide-Containing Molecule: Dissolve the azide-containing molecule in a suitable reaction buffer.

  • Click Reaction: Mix the DBCO-labeled protein with a 1.5- to 10-fold molar excess of the azide-modified molecule.[10]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10]

  • Purification: If necessary, purify the final conjugate using an appropriate chromatography method.

Visualized Workflows and Safety Precautions

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) Conjugation Conjugation Reaction (Add NHS ester to protein solution) Protein_Solution->Conjugation NHS_Ester_Solution Prepare this compound Solution (in anhydrous DMSO or DMF) NHS_Ester_Solution->Conjugation Incubation Incubation (1-4h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quench Reaction (Add Tris-HCl or Glycine) Incubation->Quenching Purification Purification (Desalting spin column or SEC) Quenching->Purification Analysis Analysis (Determine degree of labeling) Purification->Analysis

Caption: A generalized workflow for the labeling of proteins with this compound.

Safety and Handling Precautions

safety_precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_emergency Emergency Procedures Goggles Safety Goggles/ Face Shield Ventilation Work in a Well-Ventilated Area (Fume Hood) Gloves Chemical-Resistant Gloves (Nitrile) Avoid_Inhalation Avoid Inhaling Dust/Fumes Coat Lab Coat & Closed-Toe Shoes Wash_Hands Wash Hands Thoroughly After Use No_Food Do Not Eat, Drink, or Smoke in Work Area Temp Store at -20°C (Long-term) Moisture Protect from Moisture Light Protect from Light First_Aid Follow First-Aid Measures for Exposure Spill Contain and Clean Spills Appropriately

Caption: Key safety precautions for handling this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG8-NHS ester for the bioconjugation of proteins and other amine-containing biomolecules. This versatile bifunctional linker is a cornerstone in modern bioconjugation, enabling a two-step ligation strategy through amine-reactive chemistry and copper-free click chemistry.

This compound features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2]

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility of the reagent and the resulting conjugate, provides a flexible connection to minimize steric hindrance, and can reduce the immunogenicity of the conjugated molecule.[3][4][5]

  • N-hydroxysuccinimide (NHS) ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins, under neutral to slightly basic conditions.[3][5]

This combination of features makes this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, imaging agents, and proteolysis-targeting chimeras (PROTACs).[4][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound and related DBCO linkers.

ParameterValueNotes
Purity >90% - 98%Purity can vary by supplier. NHS esters are susceptible to hydrolysis, so proper storage is crucial.[5][8]
Storage Conditions -20°C with desiccantTo prevent moisture condensation and hydrolysis of the NHS ester, the vial should be equilibrated to room temperature before opening.[2][6]
Solubility DMSO, DMF, DCMThe reagent should be dissolved in an anhydrous organic solvent immediately before use.[3][5]
DBCO Absorbance Maximum (λmax) ~309 nmThis absorbance can be used to determine the Degree of Labeling (DOL).[1][9]
DBCO Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹Used in the calculation of DOL.
ParameterValueConditions
DBCO-conjugate Stability 3-5% loss of reactivityStored at 4°C or -20°C over 4 weeks.[2]
DBCO-conjugate Stability in Phagocytes ~36% degradationAfter 24 hours in RAW264.7 cells.[10]
Protein Recovery (Post-desalting) >85%Typical recovery after removing excess, unreacted DBCO-NHS ester using a desalting spin column.[9]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general procedure for the covalent attachment of the DBCO moiety to a protein via its primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Protein:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[2][4]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[4][9]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.[9] The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20% to prevent protein denaturation.[1][9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][9]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted this compound.[1][9]

  • Purification of the DBCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching agent using a desalting spin column or by SEC.[4][9]

    • The purified DBCO-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing molecule of interest (e.g., drug, fluorophore, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 10-fold molar excess of the azide (B81097) molecule over the protein is recommended.[2][4]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[2][11] Reaction times may vary depending on the specific reactants and their concentrations.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method such as SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove any unreacted azide-containing molecule.[4]

Protocol 3: Characterization of the DBCO-Protein Conjugate

Objective: To determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein molecule.

Method: UV-Vis Spectrophotometry

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).[1][9]

  • Calculate the DOL using the following formula:[9]

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm, respectively.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (≈ 12,000 M⁻¹cm⁻¹).

    • CF is a correction factor for the absorbance of the DBCO group at 280 nm (CF = A₂₈₀ of DBCO / A₃₀₉ of DBCO).

Method: HPLC Analysis

  • Reverse-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and separate species with different DOLs.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique that can separate antibody-drug conjugates based on the number of conjugated drug-linker molecules.

  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the purity of the conjugate and detect any aggregation.[4]

Visualizations

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Copper-Free Click Chemistry protein Protein-NH₂ (e.g., Antibody) reaction1 Amine-NHS Ester Reaction (pH 7.2-8.5, RT, 30-60 min) protein->reaction1 reagent This compound reagent->reaction1 quench Quenching (e.g., Tris buffer) reaction1->quench dbco_protein DBCO-labeled Protein reaction2 SPAAC Reaction (RT, 2-12h) dbco_protein->reaction2 purify1 Purification (Desalting/SEC) quench->purify1 purify1->dbco_protein azide_molecule Azide-Molecule (e.g., Drug, Fluorophore) azide_molecule->reaction2 purify2 Purification (SEC/IEX/HIC) reaction2->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Experimental workflow for a two-step bioconjugation using this compound.

G cluster_0 Mechanism of Action: Antibody-Drug Conjugate (ADC) adc ADC (Antibody-Linker-Drug) binding 1. Binding to cell surface antigen adc->binding cancer_cell Cancer Cell (Antigen-expressing) cancer_cell->binding internalization 2. Internalization (Endocytosis) binding->internalization lysosome Endosome/ Lysosome internalization->lysosome release 3. Linker Cleavage & Drug Release lysosome->release drug Active Drug release->drug apoptosis 4. Cell Death (Apoptosis) drug->apoptosis apoptosis->cancer_cell Induces death of

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

Application Notes and Protocols for DBCO-PEG8-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of antibodies with DBCO-PEG8-NHS ester. This process is foundational for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and sensitive diagnostic assays, by preparing the antibody for a subsequent copper-free click chemistry reaction.

Introduction

Dibenzocyclooctyne-Polyethylene Glycol-N-hydroxysuccinimide ester (this compound) is a bifunctional linker used to attach a DBCO moiety to proteins, primarily antibodies, through the reaction of its NHS ester with primary amines. The NHS ester reacts efficiently with the ε-amine of lysine (B10760008) residues on the antibody surface under mild conditions, forming a stable amide bond. The incorporated DBCO group is a strained alkyne that can then react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds without the need for a cytotoxic copper catalyst.[1][2] The PEG8 spacer enhances the solubility of the labeled antibody and provides steric separation between the antibody and the molecule to be conjugated.[3]

Chemical Principle

The labeling process is a two-step conceptual procedure. The first step, detailed in this protocol, is the acylation of primary amines on the antibody by the this compound. The subsequent step, not covered here, is the copper-free click reaction with an azide-modified molecule.

cluster_reactants Reactants cluster_products Products Antibody Antibody with primary amines (-NH2) Labeled_Antibody DBCO-Labeled Antibody Antibody->Labeled_Antibody Stable Amide Bond Formation DBCO_NHS This compound DBCO_NHS->Labeled_Antibody NHS_byproduct NHS byproduct DBCO_NHS->NHS_byproduct Release

Caption: Chemical reaction of this compound with an antibody.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an antibody with this compound.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[4]

  • Quenching Buffer: 1M Tris-HCl, pH 8.0[5]

  • Purification System: Zeba™ Spin Desalting Columns (7K MWCO), or equivalent size-exclusion chromatography (SEC) system.[5]

Antibody Preparation

It is critical to ensure the antibody solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[6]

  • If the antibody buffer contains amines, perform a buffer exchange into PBS. This can be done using dialysis or a desalting column.[6]

  • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

Reagent Preparation

The this compound is moisture-sensitive.[4]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[8] Do not store the stock solution.[9]

Antibody Labeling Procedure

The optimal molar ratio of this compound to antibody may need to be determined empirically, but a 5- to 20-fold molar excess is a common starting point.[5][8][10]

  • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.[10][11]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[5][8]

Quenching the Reaction
  • To stop the labeling reaction, add the quenching buffer (1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10]

  • Incubate for 15-30 minutes at room temperature.[10]

Purification of the Labeled Antibody

Purification is necessary to remove unreacted this compound and the quenched byproducts.

  • Equilibrate the desalting column with PBS according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column.

  • Centrifuge the column to collect the purified, DBCO-labeled antibody.[12]

  • The purified antibody can be stored at -20°C for up to a month, but for optimal reactivity in subsequent click chemistry reactions, it is best to use it as soon as possible.[10]

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Prepare Antibody (1-2 mg/mL in PBS) C Mix Antibody and DBCO Reagent (5-20x molar excess) A->C B Prepare DBCO-PEG8-NHS (10 mM in DMSO) B->C D Incubate (30-60 min at RT or 2h on ice) C->D E Quench Reaction (50-100 mM Tris-HCl) D->E F Purify via Desalting Column E->F G Characterize Labeled Antibody (e.g., UV-Vis) F->G H Store at -20°C or Use Immediately G->H

Caption: Step-by-step workflow for this compound antibody labeling.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the antibody labeling protocol. Optimization may be required depending on the specific antibody and desired degree of labeling.

ParameterRecommended RangeNotes
Antibody Concentration 1 - 2 mg/mLHigher concentrations can sometimes lead to precipitation.[10]
This compound Molar Excess 5 - 20 foldA higher excess can increase labeling but may also lead to aggregation.[8][10]
Reaction Solvent (for DBCO reagent) Anhydrous DMSO or DMFThe NHS ester is moisture sensitive.[3][9]
Final DMSO Concentration < 20%High concentrations of organic solvent can denature the antibody.[10]
Reaction pH 7.2 - 8.0Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.[4]
Incubation Time 30 - 60 minutes (RT) or 2 hours (on ice)Longer incubation does not always lead to higher labeling efficiency.[5][8]
Quenching Agent Concentration 50 - 100 mM TrisSufficient to react with all excess NHS ester.[10]
Quenching Time 15 - 30 minutesEnsures complete quenching of the reaction.[10]

Characterization of Labeled Antibody

After purification, it is recommended to determine the degree of labeling (DOL), which is the average number of DBCO molecules conjugated per antibody. This can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm for the protein and at the specific absorbance maximum for the DBCO group.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compound due to hydrolysis.Prepare the stock solution fresh in anhydrous solvent and use immediately.[12]
Presence of primary amines in the antibody buffer.Perform buffer exchange into an amine-free buffer like PBS.[6]
Antibody Aggregation/Precipitation High degree of labeling leading to increased hydrophobicity.Reduce the molar excess of the DBCO reagent.[10]
High concentration of antibody or DBCO reagent.Perform the reaction at a lower concentration.[10]
Low Recovery After Purification Non-specific binding to the purification column.Test different types of size-exclusion chromatography resins.[10]
Inefficient purification method.Consider alternative methods like tangential flow filtration for larger scales.[10]

References

Application Notes and Protocols for DBCO-PEG8-NHS Ester Reaction with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for labeling proteins with DBCO-PEG8-NHS ester. This reagent is a cornerstone in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins for subsequent copper-free click chemistry reactions. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein surface, such as the side chain of lysine (B10760008) residues, to form a stable amide bond. The inclusion of a hydrophilic PEG8 spacer enhances solubility and minimizes steric hindrance.

Core Principles of the Reaction

The conjugation of this compound to proteins is a two-step process. First, the NHS ester reacts with primary amines on the protein in a pH-dependent manner. This is followed by purification to remove unreacted DBCO reagent. The efficiency of this labeling is critical for downstream applications like antibody-drug conjugate (ADC) development, in vivo imaging, and proteomics.[1]

The reaction is influenced by several key parameters:

  • pH: The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[2] At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[2]

  • Buffer Composition: Amine-free buffers are essential to prevent the quenching of the NHS ester. Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffers are commonly used.[3] Buffers containing primary amines, such as Tris, should be avoided during the reaction but can be used for quenching.[4]

  • Molar Ratio: The molar excess of this compound to the protein is a critical parameter that determines the degree of labeling (DOL). A higher molar excess generally leads to a higher DOL, but excessive labeling can lead to protein aggregation and loss of function due to the hydrophobicity of the DBCO group.[5] Optimization is often required for each specific protein.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[6][7] Longer incubation times at lower temperatures can sometimes improve labeling efficiency while minimizing protein degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reaction of this compound with proteins, compiled from various sources.

ParameterValueProtein Type (if specified)NotesSource(s)
pH 7.2 - 8.5General ProteinsOptimal range for NHS ester reaction with primary amines.[2]
8.0 - 8.5AntibodiesRecommended for increasing NHS ester reactivity.[]
8.75AntibodiesUsed in a specific antibody labeling protocol.[4]
Reaction Buffer Phosphate-Buffered Saline (PBS)General ProteinsA commonly used amine-free buffer.[3][6]
0.1 M Sodium BicarbonateGeneral ProteinsAnother suitable amine-free buffer.[9]
0.5 M Carbonate/BicarbonateAntibodiesUsed at a final concentration of ~100 mM.[4]
Borate BufferGeneral ProteinsAn alternative amine-free buffer.[3]
Molar Excess of this compound 5 - 10 foldAntibodiesShowed the highest conjugation yield in a study.[5]
10 - 40 foldGeneral ProteinsA common starting range for optimization.[7]
20 foldAntibodiesA typical starting point for antibody labeling.[9][10]
20 - 30 foldAntibodiesRecommended in a specific protocol.[6][10]
10 fold (for protein conc. ≥ 5 mg/mL)General ProteinsRecommendation based on protein concentration.[3][11]
20 - 50 fold (for protein conc. < 5 mg/mL)General ProteinsHigher excess needed for dilute protein solutions.[3][11]
Protein Concentration 1 - 10 mg/mLGeneral ProteinsA typical concentration range for the reaction.[9]
1 - 5 mg/mLGeneral ProteinsRecommended to balance efficiency and aggregation risk.[7]
1 - 2 mg/mLAntibodiesA common concentration for antibody labeling.[]
Reaction Time 30 - 60 minutesGeneral ProteinsAt room temperature.[6][9]
2 hoursGeneral ProteinsOn ice or at 4°C.[3][9][11]
4 - 12 hoursGeneral ProteinsAt room temperature for subsequent click reaction.[7]
Overnight (>12 hours)General ProteinsAt 4°C for subsequent click reaction.[7]
Reaction Temperature Room TemperatureGeneral ProteinsA common and convenient temperature.[6][9]
4°C or on iceGeneral ProteinsAn alternative to room temperature, may reduce hydrolysis.[3][9][11]
Quenching Agent 1 M Tris-HCl, pH 8.0General ProteinsAdded to a final concentration of 50-100 mM.[3][6][11]
1 M GlycineGeneral ProteinsAn alternative quenching agent.[4]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_cleanup Quenching and Purification protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) mix Mix Protein and DBCO Reagent (Add specified molar excess of DBCO) protein_prep->mix dbco_prep Prepare this compound (Freshly dissolve in anhydrous DMSO or DMF) dbco_prep->mix incubate Incubate (e.g., 30-60 min at RT or 2h at 4°C) mix->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting column, Dialysis, HPLC) quench->purify final_product Purified DBCO-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

Detailed Experimental Protocol

This protocol provides a general method for labeling a protein with this compound. Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.

1. Materials

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Desalting spin column, dialysis cassette, or HPLC system

2. Reagent Preparation

  • Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free reaction buffer.[9]

    • If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the reaction buffer using dialysis or a desalting column.

  • This compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[6] The NHS ester is susceptible to hydrolysis and should be used without delay. Do not store the reconstituted reagent.

3. Conjugation Reaction

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A starting point of a 10- to 40-fold molar excess is recommended for optimization.[7]

  • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% of the total reaction volume to avoid protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][9]

4. Quenching the Reaction

  • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).[3][6][11]

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

5. Purification of the DBCO-Labeled Protein

  • Remove the excess, unreacted this compound and quenching agent using a desalting spin column, dialysis, or an appropriate HPLC method.[1]

  • The purified DBCO-labeled protein is now ready for downstream applications, such as copper-free click chemistry with azide-modified molecules. The conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Signaling Pathway Diagram (Illustrative Example of Downstream Application)

The primary utility of DBCO-labeled proteins is their participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The following diagram illustrates the logical relationship in a typical downstream application where a DBCO-labeled antibody is used to target a cell-surface antigen, followed by the attachment of an azide-modified payload (e.g., a fluorescent dye or a drug).

Caption: Downstream application of a DBCO-labeled antibody in targeted payload delivery.

References

Application Notes: Cell Surface Labeling Using DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The targeted labeling of cell surface proteins is a cornerstone technique in modern cell biology, enabling researchers to study protein trafficking, localization, and interactions in living cells. DBCO-PEG8-NHS ester is a bifunctional linker that facilitates a two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on cell surface proteins, while the dibenzocyclooctyne (DBCO) group allows for a subsequent, highly specific, and bioorthogonal "click" reaction with azide-tagged molecules. This copper-free click chemistry approach is particularly advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Principle of the Method

The labeling process begins with the covalent attachment of the this compound to cell surface proteins. The NHS ester moiety selectively reacts with primary amines (-NH2), which are abundantly found in the lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2][3] This reaction is most efficient at a slightly basic pH (7.2-8.5).[1][4] The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility of the reagent and provides a flexible linker that minimizes steric hindrance. Once the cells are labeled with the DBCO group, they can be treated with an azide-containing molecule of interest, such as a fluorescent probe, for visualization and further analysis. The DBCO group readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with the azide (B81097), forming a stable triazole linkage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the cell surface labeling protocol using this compound. These values are recommendations and may require optimization for specific cell types and experimental conditions.

ParameterRecommended ValueNotes
This compound Concentration 1-5 mMHigher concentrations may be needed for less abundant proteins.
Cell Density 1 x 10^6 to 25 x 10^6 cells/mLA higher cell density can improve labeling efficiency.[5]
Labeling Buffer PBS, pH 7.2-8.0Avoid buffers containing primary amines (e.g., Tris, glycine).[1][6]
Incubation Temperature 4°C or Room TemperatureIncubation at 4°C can reduce internalization of the labeled proteins.[5]
Incubation Time 30 minutes to 2 hoursLonger incubation times may be necessary for labeling at 4°C.[6]
Quenching Solution 100 mM Glycine (B1666218) or Tris in PBSQuenches the reaction by consuming unreacted NHS ester.
Quenching Time 5-15 minutes

Experimental Workflow

experimental_workflow Experimental Workflow for Cell Surface Labeling cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_quenching Quenching and Washing cluster_click Click Chemistry Reaction cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency harvest 2. Harvest and wash cells cell_culture->harvest resuspend 3. Resuspend cells in labeling buffer harvest->resuspend add_reagent 4. Add this compound resuspend->add_reagent incubate 5. Incubate at 4°C or RT add_reagent->incubate quench 6. Quench with glycine or Tris buffer incubate->quench wash_cells 7. Wash cells to remove excess reagent quench->wash_cells add_azide 8. Add azide-modified probe wash_cells->add_azide incubate_click 9. Incubate for click reaction add_azide->incubate_click wash_final 10. Wash cells incubate_click->wash_final analyze 11. Analyze by microscopy or flow cytometry wash_final->analyze

Caption: Workflow for cell surface labeling using this compound.

Experimental Protocol

This protocol provides a detailed methodology for labeling cell surface proteins using this compound.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer (100 mM glycine or Tris in PBS)

  • Cells in suspension or adherent

  • Azide-modified molecule of interest (e.g., fluorescent probe)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh for each experiment.

  • Cell Preparation:

    • For adherent cells: Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.

    • For suspension cells: Harvest the cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^6 to 25 x 10^6 cells/mL.[5]

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1 mM).

    • Add the diluted this compound solution to the cell suspension or overlay on adherent cells.

    • Incubate for 30 minutes at room temperature or for 2 hours at 4°C.[6] Gently agitate the cell suspension during incubation to ensure uniform labeling.

  • Quenching:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 100 mM.

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Washing:

    • Centrifuge the cell suspension and discard the supernatant.

    • Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching buffer.

  • Click Chemistry Reaction:

    • Resuspend the DBCO-labeled cells in a suitable buffer or medium.

    • Add the azide-modified molecule of interest to the cell suspension at the desired concentration.

    • Incubate for 1-2 hours at 37°C. The optimal incubation time may vary depending on the specific azide probe.

  • Final Wash and Analysis:

    • Wash the cells twice with PBS to remove any unreacted azide probe.

    • The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Troubleshooting:

  • Low Labeling Efficiency:

    • Ensure the pH of the labeling buffer is between 7.2 and 8.5.[1][4]

    • Confirm that the labeling buffer does not contain any primary amines.[1][6]

    • Increase the concentration of this compound or the incubation time.

    • Prepare a fresh stock solution of the NHS ester as it is moisture-sensitive and can hydrolyze over time.[6]

  • High Background Signal:

    • Ensure a thorough quenching step to inactivate all unreacted NHS ester.

    • Perform adequate washing steps to remove excess labeling reagent.

  • Cell Viability Issues:

    • Perform all labeling and washing steps at 4°C to minimize cellular stress.

    • Reduce the concentration of the labeling reagent or the incubation time.

References

Application Notes and Protocols for DBCO-PEG8-NHS Ester in Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of oligonucleotides to other molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. One of the most robust and versatile methods for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction forms a stable triazole linkage between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group without the need for a cytotoxic copper catalyst.

DBCO-PEG8-NHS ester is a heterobifunctional crosslinker designed to facilitate this process. It features a DBCO moiety for copper-free click chemistry, an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, and a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer. The PEG8 linker enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.

These application notes provide a comprehensive guide to using this compound for the conjugation of amino-modified oligonucleotides, including detailed protocols, data on reaction efficiency, and methods for purification and characterization.

Principle of the Method

The conjugation process involves two primary steps:

  • Activation of the Oligonucleotide: An oligonucleotide synthesized with a primary amine group (typically at the 5' or 3' terminus) is reacted with this compound. The NHS ester selectively reacts with the primary amine on the oligonucleotide to form a stable amide bond, resulting in a DBCO-labeled oligonucleotide.

  • Copper-Free Click Chemistry Conjugation: The resulting DBCO-modified oligonucleotide is then ready for highly efficient and specific conjugation to any molecule containing an azide group via the SPAAC reaction.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C42H55N3O14
Molecular Weight 825.9 g/mol [1]
Purity Typically >95%
Storage Store at -20°C, protect from moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for 2-3 months.[2]
Solubility Soluble in DMSO and other organic solvents.
Effect of Molar Ratio on Degree of Labeling

The molar ratio of DBCO-PEG-NHS ester to the amine-containing biomolecule is a critical parameter for controlling the degree of labeling. While the optimal ratio may vary depending on the specific oligonucleotide and reaction conditions, the following table, adapted from studies on antibody conjugation, provides a general guideline. A similar trend is expected for amino-modified oligonucleotides.

Molar Equivalents of DBCO-PEG-NHS EsterResulting Degree of Labeling (DBCO molecules per biomolecule)
21.5
42.3
63.1
84.2

Table adapted from data on DBCO-PEG5-NHS ester conjugation to antibodies. The degree of labeling was determined by UV-Vis spectrophotometry.[3]

Experimental Protocols

Protocol 1: Activation of Amino-Modified Oligonucleotide with this compound

This protocol describes the covalent attachment of a DBCO moiety to an amino-modified oligonucleotide.

Materials and Reagents:

  • Amino-modified oligonucleotide (desalted or HPLC-purified)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. Amine-free buffers like PBS (pH 7.4) can also be used.

  • Nuclease-free water

  • Desalting columns (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) or an HPLC system for purification.

Procedure:

  • Preparation of Amino-Modified Oligonucleotide:

    • Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

  • Preparation of this compound Solution:

    • Important: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the this compound solution.

    • A 10- to 20-fold molar excess of the NHS ester relative to the oligonucleotide is recommended for efficient conjugation.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect from light if the oligonucleotide is fluorescently labeled.

  • Purification of DBCO-Oligonucleotide Conjugate:

    • After incubation, the unreacted this compound and NHS byproduct must be removed.

    • Desalting Columns: For rapid purification, use a desalting column according to the manufacturer's instructions. This will remove salts and excess unreacted DBCO reagent.

    • Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (B1210297) and 3 volumes of cold absolute ethanol. Vortex and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the oligonucleotide, wash with cold 70% ethanol, and resuspend the dried pellet in nuclease-free water.

    • HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide due to the hydrophobicity of the DBCO group.

Protocol 2: Copper-Free Click Chemistry Conjugation of DBCO-Oligonucleotide

This protocol describes the conjugation of the DBCO-activated oligonucleotide with an azide-containing molecule.

Materials and Reagents:

  • Purified DBCO-oligonucleotide conjugate

  • Azide-containing molecule (e.g., peptide, protein, small molecule)

  • Reaction Buffer: PBS pH 7.4 or other suitable amine-free buffer.

  • DMSO (if needed to dissolve the azide-containing molecule)

Procedure:

  • Reaction Setup:

    • Dissolve the purified DBCO-oligonucleotide in the reaction buffer.

    • Dissolve the azide-containing molecule in a compatible solvent (reaction buffer or a minimal amount of DMSO).

    • Combine the DBCO-oligonucleotide and the azide-containing molecule in a microcentrifuge tube. A 1.5- to 4-fold molar excess of the azide-functionalized molecule is typically recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-17 hours, or overnight at 4°C. The reaction time will depend on the specific reactants. The reaction can be monitored by HPLC.

  • Purification of the Final Conjugate:

    • The purification method will depend on the properties of the final conjugate.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted components.

    • Reverse-Phase HPLC: Can be used to purify the final conjugate, which will have a different retention time from the starting materials.

    • Affinity Chromatography: If one of the components has an affinity tag (e.g., His-tag, biotin), this can be used for purification.

Characterization and Quality Control

  • UV-Vis Spectrophotometry:

    • Measure the absorbance at 260 nm to determine the oligonucleotide concentration.

    • The incorporation of the DBCO group can be confirmed by measuring the absorbance at approximately 309 nm (molar extinction coefficient of DBCO is ~12,000 M⁻¹cm⁻¹).[4]

  • HPLC Analysis:

    • Reverse-phase HPLC can be used to assess the purity of the DBCO-oligonucleotide and the final conjugate. A successful conjugation will result in a new peak with a different retention time compared to the starting materials.

  • Mass Spectrometry:

    • Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the identity and purity of the conjugate by verifying the expected molecular weight.

Mandatory Visualizations

Caption: Reaction scheme for oligonucleotide activation.

G Experimental Workflow for Oligonucleotide Conjugation start Start: Amino-Modified Oligonucleotide prep_reagents Prepare Reagents: - Dissolve Oligo in Buffer (pH 8.5) - Dissolve DBCO-PEG8-NHS in DMSO start->prep_reagents conjugation NHS Ester Conjugation: - Mix Oligo and DBCO-PEG8-NHS - Incubate (2-4h RT or O/N 4°C) prep_reagents->conjugation purification1 Purification Step 1: - Remove excess DBCO-NHS (Desalting, HPLC, or Precipitation) conjugation->purification1 qc1 QC 1: Characterize DBCO-Oligo (UV-Vis, HPLC, Mass Spec) purification1->qc1 click_reaction Copper-Free Click Reaction: - Mix DBCO-Oligo with Azide-Molecule - Incubate (4-17h RT) qc1->click_reaction purification2 Purification Step 2: - Isolate Final Conjugate (SEC, HPLC, Affinity) click_reaction->purification2 qc2 QC 2: Characterize Final Conjugate (HPLC, Mass Spec, Functional Assays) purification2->qc2 end End: Purified Oligonucleotide Conjugate qc2->end Logical Relationships in DBCO-Mediated Conjugation A Amine-Oligonucleotide F NHS Ester Reaction (Amine-Reactive) A->F B This compound B->F C DBCO-Oligonucleotide (Activated Intermediate) G SPAAC Reaction (Bioorthogonal) C->G D Azide-Molecule D->G E Final Conjugate F->C yields G->E yields

References

Creating Protein-Peptide Conjugates with DBCO-PEG8-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of proteins and peptides has emerged as a powerful strategy in drug development, diagnostics, and biomedical research. This technique allows for the creation of novel biomolecules that combine the advantageous properties of both proteins and peptides, such as enhanced stability, improved bioactivity, and targeted delivery.[1] One of the most robust and efficient methods for achieving this is through copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3]

This application note provides a detailed protocol for the creation of protein-peptide conjugates using the heterobifunctional linker, DBCO-PEG8-NHS ester. This linker facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[4][5] The dibenzocyclooctyne (DBCO) group is then available to react with an azide-modified peptide in a copper-free click reaction, forming a stable triazole linkage.[2][6] The inclusion of a polyethylene (B3416737) glycol (PEG8) spacer enhances the water solubility of the linker and minimizes steric hindrance during the conjugation process.[4]

Principle of the Method

The conjugation strategy involves two key steps:

  • Protein Modification: The protein of interest is functionalized with a DBCO group by reaction with this compound. The NHS ester selectively reacts with primary amines on the protein, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[4][5]

  • Copper-Free Click Chemistry: The DBCO-modified protein is then reacted with an azide-containing peptide. The strained alkyne (DBCO) and the azide (B81097) undergo a [3+2] cycloaddition reaction to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3] This bioorthogonal reaction is highly specific and can be performed in aqueous buffers.[7]

Experimental Workflow

experimental_workflow A Protein Preparation D Protein Labeling with DBCO A->D B Peptide Preparation (with Azide) F Copper-Free Click Reaction (Protein-Peptide Conjugation) B->F C This compound Activation C->D E Purification of DBCO-Protein D->E Remove excess linker E->F G Purification of Conjugate F->G Remove unreacted components H Characterization of Protein-Peptide Conjugate G->H

Caption: Experimental workflow for protein-peptide conjugation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the successful conjugation of proteins and peptides using this compound.

Table 1: Protein Labeling with this compound

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mL[8]Higher concentrations can improve efficiency but may increase aggregation risk.[9]
Molar Excess of this compound5 to 20-fold[8][10]Start with a 10-fold excess and optimize as needed. Higher excess can lead to protein precipitation.[9]
Reaction BufferAmine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines like Tris will compete with the reaction.[8]
Reaction pH7.0 - 8.5[11]pH 8.3-8.5 is optimal for NHS ester reactions.[11]
Reaction TemperatureRoom temperature or 4°C4°C for longer incubations to maintain protein stability.
Reaction Time30-60 minutes at RT, 2 hours on ice[8]Can be extended to overnight at 4°C.
Quenching Reagent50-100 mM Tris-HCl, pH 8.0[12]To stop the reaction by consuming unreacted NHS ester.

Table 2: Copper-Free Click Reaction

ParameterRecommended ValueNotes
Molar Ratio of DBCO-Protein to Azide-Peptide1:1.5 to 1:5[12]A slight excess of the smaller molecule (peptide) is often used to drive the reaction to completion.
Reaction BufferPBS or other compatible aqueous bufferAvoid buffers containing sodium azide.[10]
Reaction Temperature4°C to 37°C[2]Higher temperatures can increase the reaction rate.
Reaction Time4-12 hours at room temperature[12]Can be incubated overnight at 4°C.[6]

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • Azide-modified peptide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) column

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Protocol 1: Protein Labeling with this compound
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS (pH 7.4).[8] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • This compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching the Reaction:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[12]

    • Incubate for 15 minutes at room temperature.[10]

  • Purification of DBCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching reagent by size exclusion chromatography (SEC) using an appropriate column for the molecular weight of your protein.[13] The DBCO-labeled protein will elute first.

Protocol 2: Azide Modification of Peptides

Note: This is a general protocol for modifying a peptide with a primary amine using an azide-NHS ester. If your peptide is synthesized, the azide can be incorporated during solid-phase peptide synthesis.

  • Peptide Preparation:

    • Dissolve the peptide containing a primary amine (e.g., N-terminus or a lysine residue) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-NHS Ester Stock Solution:

    • Prepare a stock solution of an azide-containing NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5 to 10-fold molar excess of the azide-NHS ester to the peptide solution.

    • Incubate at room temperature for 1-2 hours.

  • Purification of Azide-Peptide:

    • Purify the azide-modified peptide from excess labeling reagent using reverse-phase HPLC.

Protocol 3: Copper-Free Click Reaction for Protein-Peptide Conjugation
  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified DBCO-labeled protein and the azide-modified peptide in PBS. A molar ratio of 1:1.5 to 1:5 (DBCO-protein:azide-peptide) is recommended.[12]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[6][12]

  • Purification of the Protein-Peptide Conjugate:

    • Purify the final conjugate from unreacted peptide and other small molecules using size exclusion chromatography. The larger protein-peptide conjugate will elute before the smaller, unreacted peptide.

Characterization of the Protein-Peptide Conjugate

SDS-PAGE Analysis
  • Analyze the starting protein, the DBCO-labeled protein, and the final protein-peptide conjugate by SDS-PAGE.

  • A successful conjugation will result in a noticeable upward shift in the molecular weight of the protein band corresponding to the mass of the attached peptide.

Mass Spectrometry
  • Determine the precise molecular weight of the starting protein and the final conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1][14]

  • The mass difference between the unconjugated protein and the final conjugate should correspond to the mass of the DBCO-PEG8 linker plus the mass of the peptide. This will confirm the successful conjugation and can also provide information on the degree of labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive this compound (hydrolyzed).Prepare the NHS ester stock solution fresh in anhydrous DMSO.
Buffer contains primary amines.Perform buffer exchange into an amine-free buffer like PBS.[8]
Insufficient molar excess of linker.Increase the molar ratio of this compound to protein.
Protein Aggregation/Precipitation High concentration of organic solvent (DMSO).Keep the final DMSO concentration below 15-20%.[10]
High molar excess of hydrophobic DBCO reagent.Reduce the molar excess of the this compound.[9]
Protein is unstable at the reaction pH.Optimize the buffer pH to maintain protein stability.
Low Conjugation Efficiency Inefficient click reaction.Increase the incubation time or temperature (up to 37°C). Increase the molar excess of the azide-peptide.
Steric hindrance.Consider using a linker with a longer PEG spacer.

Conclusion

The use of this compound in a two-step labeling and copper-free click chemistry reaction provides a reliable and efficient method for the synthesis of protein-peptide conjugates. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully generate these valuable biomolecules for a wide range of applications in science and medicine. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for obtaining high-quality conjugates.

References

Application Notes and Protocols for DBCO-PEG8-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of reaction buffers and the execution of bioconjugation protocols using DBCO-PEG8-NHS ester. This bifunctional linker is a cornerstone in modern bioconjugation, enabling a two-step ligation strategy. The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment to primary amines on biomolecules, while the dibenzocyclooctyne (DBCO) group allows for a subsequent, highly specific, and catalyst-free "click chemistry" reaction with azide-tagged molecules.

The success of the initial labeling step is critically dependent on the reaction conditions, particularly the composition and pH of the buffer. These notes will detail the principles and practical steps to achieve optimal conjugation efficiency.

Principle of NHS Ester Chemistry

The this compound reacts with primary amines (–NH₂), such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2][3] This reaction is a nucleophilic acyl substitution. The efficiency of this process is governed by two competing factors:

  • Amine Reactivity : The primary amine must be in its deprotonated, nucleophilic state (–NH₂) to react with the NHS ester. At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (–NH₃⁺).[4]

  • NHS Ester Hydrolysis : The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes non-reactive. The rate of this hydrolysis increases significantly with rising pH.[1][4]

Therefore, the key to a successful conjugation is using a reaction buffer within an optimal pH range that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Reaction Buffer and Parameter Summary

Careful selection of the reaction buffer and optimization of key parameters are essential for efficient and specific conjugation. Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation step as they will compete with the target molecule for reaction with the NHS ester.[2][5][6]

Recommended Reaction Buffers
Buffer SystemRecommended ConcentrationOptimal pH RangeNotes
Phosphate-Buffered Saline (PBS)1X (e.g., 0.1 M Phosphate (B84403), 0.15 M NaCl)7.2 - 8.0Most common choice; provides good buffering capacity and physiological ionic strength.[2]
Sodium Bicarbonate0.1 M8.3 - 8.5Offers an ideal pH for maximizing the reaction rate.[4][5]
Sodium Borate50 mM8.0 - 9.0Effective buffer for maintaining a slightly alkaline pH.[6]
HEPES20-100 mM7.2 - 8.0A non-amine biological buffer that is a suitable alternative to phosphate buffers.[1][6]
Key Reaction Parameters
ParameterRecommended RangeRationale
pH 7.2 - 8.5Optimal compromise between deprotonating primary amines and minimizing hydrolysis of the NHS ester.[1][5]
Molar Excess of Reagent 5- to 50-foldThe ratio of this compound to the target molecule. Use a higher excess for dilute protein solutions (< 5 mg/mL).[4][6][7]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[5][6]
Reaction Temperature 4°C or Room Temperature (20-25°C)Lower temperatures can help control the reaction rate and minimize hydrolysis, requiring longer incubation times.[4][6]
Reaction Time 30 min - 2 hours (Room Temp) or 2 - 12 hours (4°C)Incubation time should be optimized based on the reactivity of the target molecule and the reaction temperature.[4][6][7]
Reagent Solvent Anhydrous DMSO or DMFThe NHS ester is moisture-sensitive and should be dissolved in a dry organic solvent immediately before use.[2][4][5]

Experimental Protocols

The following protocols provide a step-by-step methodology for labeling a protein with this compound.

Diagram of the NHS Ester Reaction Mechanism

Reaction_Mechanism Protein Protein-NH₂ (Primary Amine) Conjugate DBCO-PEG8-Protein (Stable Amide Bond) Protein->Conjugate + DBCO_NHS This compound DBCO_NHS->Conjugate NHS_byproduct N-hydroxysuccinimide DBCO_NHS->NHS_byproduct releases Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction cluster_final 4. Final Product A Prepare Amine-Free Reaction Buffer (e.g., PBS, pH 8.0) B Prepare Protein Sample in Reaction Buffer A->B D Add NHS Ester to Protein (5-50x Molar Excess) B->D C Prepare Fresh DBCO-PEG8-NHS Stock Solution in DMSO C->D E Incubate (1-2h at RT or overnight at 4°C) D->E F Quench Reaction (Add Tris or Glycine) E->F G Purify Conjugate (Desalting Column / Dialysis) F->G H DBCO-Labeled Protein Ready for Click Chemistry G->H

References

Application Note & Protocol: Molar Excess Calculation and Labeling with DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized for labeling biomolecules, such as proteins and antibodies, by reacting with primary amines to form stable amide bonds.[1] The DBCO-PEG8-NHS ester is a heterobifunctional crosslinker that leverages this chemistry. It contains three key components:

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly specific and efficient copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-tagged molecules.[2][3]

  • PEG8 Spacer: An eight-unit polyethylene (B3416737) glycol chain that enhances water solubility and provides a flexible linker, minimizing steric hindrance.[4][5]

  • NHS Ester: An amine-reactive group for covalent attachment to proteins, primarily targeting the ε-amino group of lysine (B10760008) residues and the N-terminus.[1][6]

This dual functionality allows for a "tag-and-modify" strategy, where a protein is first "tagged" with the DBCO group, and then subsequently "modified" by clicking it to an azide-containing molecule.[6] This methodology is foundational in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.[2][7]

A critical parameter in the initial labeling step is the molar excess of the this compound relative to the protein. Optimizing this ratio is essential for controlling the Degree of Labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule.[1][8] An insufficient DOL can lead to a weak signal in downstream applications, whereas an excessive DOL may cause protein precipitation, reduced biological activity, or fluorescence quenching in the case of dye conjugation.[1]

Molar Excess Calculation

The optimal molar excess is empirical and should be determined for each specific protein and application. Key factors influencing the required molar excess include protein concentration, the number of available primary amines, and the desired final DOL.[1][9]

Formula for Calculating Mass of this compound

To determine the mass of the this compound required for the labeling reaction, use the following formula:

[1][9][10] Where:

  • Molar Excess: The desired molar ratio of the NHS ester to the protein.

  • MW: Molecular Weight in Daltons. The molecular weight of this compound is approximately 825.9 Da. [5]

Recommended Starting Molar Excess Ratios

The following table provides recommended starting points for molar excess based on the protein concentration in the reaction. More dilute protein solutions require a higher molar excess to achieve a similar degree of labeling. [1][11]

Protein Concentration Recommended Molar Excess (DBCO:Protein) Rationale
> 5 mg/mL 5- to 20-fold Higher protein concentrations facilitate more efficient labeling kinetics. [1][11]
1–5 mg/mL 10- to 40-fold A common concentration range for antibody labeling; provides a good balance for achieving a desirable DOL. [2][6][12]

| < 1 mg/mL | 20- to 50-fold | A higher excess is required to compensate for the slower reaction kinetics at lower concentrations. [1]|

Note: These are starting recommendations. For initial experiments, it is advisable to test a range of molar excess values (e.g., 10x, 20x, 40x) to determine the optimal ratio for your specific protein and desired DOL.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol details the general procedure for conjugating a protein with this compound.

Materials:

  • Protein: 1-5 mg/mL in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate (B84403) buffer). Avoid buffers containing Tris or glycine. [1][2][11]* This compound: (MW ~825.9 g/mol ).

  • Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). [2][6]* Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2–8.5. The optimal pH for the NHS ester reaction is 8.3-8.5. [9][10]* Quenching Buffer: 1 M Tris-HCl, pH 8.0. [2][6]* Purification System: Desalting spin columns (e.g., Zeba Spin Desalting Columns, 7K MWCO), gel filtration column (e.g., Superdex 200), or dialysis cassettes. [2][13][14] Procedure:

  • Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free reaction buffer (pH 7.2-8.5). If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or buffer exchange column. [11]2. Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. [2][6]Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester. [14]3. Calculate Required Reagent Volume: Use the formula in Section 1.1 to calculate the mass of this compound needed. Convert this mass to a volume based on your stock solution concentration.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of DMSO in the reaction should ideally be below 20% to avoid protein denaturation. [6]5. Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. [2][13]Incubation times can be extended (e.g., 4 hours or overnight) to potentially increase labeling efficiency, but this should be optimized. [6][10][12]6. Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. [2]This step hydrolyzes any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature. [2][14]7. Purify Conjugate: Remove unreacted this compound and reaction byproducts using a desalting spin column, gel filtration, or dialysis. [1][2]For spin columns, follow the manufacturer's protocol for optimal protein recovery (>85%). [2][12]The purified DBCO-labeled protein is now ready for characterization or downstream applications.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) calc Calculate Molar Excess prep_protein->calc prep_dbco Prepare 10 mM DBCO-PEG8-NHS in DMSO prep_dbco->calc react Add DBCO-NHS to Protein calc->react incubate Incubate (30-60 min @ RT or 2h @ 4°C) react->incubate quench Quench Reaction (Tris-HCl) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Characterize (DOL Calculation) purify->analyze click Use in SPAAC Reaction analyze->click

DOL = (A₃₀₉ x ε_Protein) / [(A₂₈₀ - (A₃₀₉ x CF)) x ε_DBCO]

Caption: Key factors influencing the final Degree of Labeling (DOL).

Two-Step Bioconjugation Reaction Scheme

The overall process involves two distinct, highly specific chemical reactions.

G protein Protein (with Lysine -NH₂) dbco_protein DBCO-Labeled Protein protein->dbco_protein Step 1: Amine Labeling (pH 7.2-8.5) dbco_nhs DBCO-PEG8-NHS dbco_nhs->dbco_protein final_conjugate Final Bioconjugate dbco_protein->final_conjugate Step 2: Copper-Free Click (SPAAC Reaction) azide_mol Azide-Molecule (e.g., Drug, Dye) azide_mol->final_conjugate

Caption: The two-step reaction process for DBCO-mediated bioconjugation.

References

Application Notes and Protocols for the Purification of DBCO-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of proteins labeled with dibenzocyclooctyne (DBCO), a critical step in preparing bioconjugates for research, diagnostics, and therapeutic applications. The protocols outlined below cover the entire workflow, from the initial labeling reaction to the final purification and characterization of the DBCO-protein conjugate.

Application Note 1: Overview of DBCO-Protein Purification Strategies

The conjugation of proteins with DBCO enables copper-free click chemistry, a highly specific and bioorthogonal reaction. This is widely used for creating antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. A crucial step in this process is the purification of the DBCO-conjugated protein to remove unreacted DBCO reagents and separate protein species with varying degrees of labeling.[1]

The choice of purification method depends on several factors, including the properties of the target protein, the scale of the purification, and the desired level of purity. The addition of the hydrophobic DBCO group can alter the protein's surface charge and hydrophobicity, which can be leveraged for separation from the unlabeled protein.[1][2]

Common purification techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting: Ideal for removing small molecules like excess DBCO reagent.[1]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and can be adapted to different principles:

    • Ion-Exchange Chromatography (IEX): Separates based on net surface charge. This is effective for separating protein species with different numbers of conjugated DBCO molecules, as the modification can alter the protein's isoelectric point (pI).[1]

    • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on surface hydrophobicity. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.[1]

    • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity but often requires denaturing conditions, which may not be suitable for all proteins.[1]

  • Affinity Chromatography: Magnetic beads functionalized with DBCO can be used to selectively capture and purify azide-tagged biomolecules.[3]

The overall experimental workflow for generating and purifying DBCO-labeled proteins is depicted below.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization protein Target Protein conjugation Conjugation Reaction protein->conjugation dbco_reagent DBCO-NHS Ester dbco_reagent->conjugation crude_product Crude Labeled Protein conjugation->crude_product Quenching & Excess Reagent Removal purification_step Purification (e.g., HPLC, Desalting) crude_product->purification_step purified_product Purified DBCO-Protein purification_step->purified_product characterization_step Characterization (DOL, Purity) purified_product->characterization_step final_product final_product characterization_step->final_product Final Product hplc_purification_logic cluster_hplc HPLC Separation Principles crude_mixture Crude DBCO-Protein Mixture iex Ion-Exchange (IEX) Separation by Charge crude_mixture->iex hic Hydrophobic Interaction (HIC) Separation by Hydrophobicity crude_mixture->hic rphplc Reverse-Phase (RP-HPLC) Separation by Hydrophobicity (Denaturing) crude_mixture->rphplc purified_fractions Purified DBCO-Protein Fractions iex->purified_fractions Collect Fractions hic->purified_fractions rphplc->purified_fractions characterization_methods cluster_analysis Characterization Techniques purified_protein Purified DBCO-Protein uv_vis UV-Vis Spectrophotometry (Degree of Labeling) purified_protein->uv_vis mass_spec Mass Spectrometry (Precise Mass & Species ID) purified_protein->mass_spec sds_page SDS-PAGE (Qualitative Assessment) purified_protein->sds_page quantitative_data Quantitative Data uv_vis->quantitative_data DOL Value mass_spec->quantitative_data Mass Confirmation qualitative_assessment Qualitative Assessment sds_page->qualitative_assessment Purity & MW Shift

References

Best Practices for Storage and Handling of DBCO-PEG8-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal storage and handling of DBCO-PEG8-NHS ester, a bifunctional linker crucial for bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Adherence to these guidelines is critical to ensure the reagent's integrity and achieve reproducible, high-yield conjugation reactions.

Product Information and Storage

This compound is a molecule that contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry and an NHS (N-hydroxysuccinimide) ester for reaction with primary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides a flexible link that minimizes steric hindrance.[1][2][4]

Storage Conditions

Proper storage is paramount to prevent the degradation of the moisture-sensitive NHS ester and maintain the reactivity of the DBCO group.

FormStorage TemperatureDurationRecommendations
Solid -20°CUp to 24 monthsKeep tightly sealed in a desiccated environment.[5] Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[5][6]
Stock Solution in Anhydrous DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[5][7] Use freshly opened, anhydrous DMSO for preparation.[7]
Stock Solution in Anhydrous DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[7]

Note: Purity of NHS esters may slightly degrade over time. Some suppliers guarantee a minimum purity of over 90% upon shipping.[8]

Solubility
SolventConcentrationNotes
DMSO ≥ 200 mg/mL (242.16 mM)Ultrasonic assistance may be needed.[7] Use of hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[7]
DMF SolubleA suitable alternative to DMSO for creating stock solutions.[1]
DCM SolubleDichloromethane can also be used.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling proteins and other amine-containing biomolecules.

Preparation of Stock Solutions

It is critical to work in a low-moisture environment and use anhydrous solvents to prepare stock solutions of this compound.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of this compound to warm to room temperature for at least 60 minutes before opening.[5]

  • Briefly centrifuge the vial to ensure all the solid is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the ester in anhydrous DMSO or DMF. For example, dissolve 8.26 mg of this compound (MW: 825.9 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

General Protocol for Protein Labeling

This protocol describes the labeling of a primary amine-containing protein with this compound.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • 10 mM this compound stock solution in anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[9]

  • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v).

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[9]

  • Incubate for an additional 15 minutes at room temperature.

  • Remove the excess, unreacted this compound and quenching reagent by purification, for instance, using a desalting column or size-exclusion chromatography.

Experimental Workflows

The following diagrams illustrate the key processes involved in utilizing this compound.

G cluster_prep Stock Solution Preparation reagent This compound (Solid) warm Equilibrate to Room Temp reagent->warm dissolve Dissolve & Vortex warm->dissolve dmso Anhydrous DMSO/DMF dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Workflow for preparing a stable stock solution of the reagent.

G cluster_conjugation Protein Labeling Workflow protein Protein with Primary Amines (e.g., Antibody in PBS) mix Mix & Incubate (RT, 30-60 min) protein->mix reagent This compound Stock Solution reagent->mix quench Add Quenching Buffer (e.g., Tris-HCl) mix->quench purify Purify (e.g., Desalting Column) quench->purify product DBCO-Labeled Protein purify->product

General workflow for labeling proteins with this compound.

G cluster_click Copper-Free Click Chemistry Conjugation dbco_protein DBCO-Labeled Protein click_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) dbco_protein->click_reaction azide_molecule Azide-Containing Molecule (e.g., Drug, Fluorophore) azide_molecule->click_reaction final_conjugate Final Bioconjugate (e.g., ADC) click_reaction->final_conjugate

Subsequent conjugation of the DBCO-labeled protein via click chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation after DBCO-PEG8-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues after labeling biomolecules with DBCO-PEG8-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The DBCO group is used in copper-free "click chemistry" to react with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] The PEG8 (polyethylene glycol) spacer is hydrophilic and designed to increase the solubility of the labeled molecule and provide a flexible linker.[2] This reagent is commonly used for creating bioconjugates, such as antibody-drug conjugates (ADCs), or for attaching fluorescent dyes or other molecules to proteins and peptides.[1][4]

Q2: What are the most common causes of protein aggregation after labeling with this compound?

A2: Protein aggregation after labeling can be caused by several factors:

  • Over-labeling: The addition of too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[5][6][7]

  • Hydrophobicity of the DBCO group: Although the PEG spacer enhances hydrophilicity, the DBCO group itself is hydrophobic. Excessive labeling can increase the overall hydrophobicity of the protein, promoting aggregation.[6]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[8] Labeling at a pH far from the protein's optimal stability range can lead to unfolding and aggregation.[9][10]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[8][9]

  • Presence of Contaminants or Pre-existing Aggregates: The starting protein sample may already contain small amounts of aggregates that can act as seeds for further aggregation during the labeling process.[11][12]

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in a sample.[13]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of aggregates.[13][14][15]

  • Visual Inspection: The most obvious sign of aggregation is the appearance of visible precipitates or cloudiness in the solution.[9][13]

  • UV/Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large aggregates causing light scattering.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues encountered during and after this compound labeling.

Problem 1: Visible precipitation or cloudiness during the labeling reaction.

This indicates significant protein instability under the current reaction conditions.

Potential Cause Troubleshooting Strategy Rationale
Incorrect Buffer pH Ensure the labeling buffer pH is between 7.2 and 8.5 for efficient NHS ester reaction. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, even if the reaction is slower.[5]While NHS esters react more efficiently at slightly alkaline pH, protein stability is paramount. Maintaining a pH where the protein is known to be stable can prevent unfolding and aggregation.[6]
High Reagent Concentration Add the dissolved this compound to the protein solution slowly and with gentle mixing. Consider stepwise addition of the reagent in smaller aliquots over time.[5][8]This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled labeling and precipitation.[5]
Suboptimal Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[5][8]Lower temperatures can slow down protein unfolding and aggregation processes, as well as the labeling reaction itself, allowing for more controlled modification.[5]
High Protein Concentration Decrease the protein concentration during the labeling reaction. A typical range to test is 0.5-5 mg/mL.[8][13]Lowering the protein concentration increases the distance between molecules, reducing the likelihood of intermolecular interactions and aggregation.[9]
Problem 2: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.

This suggests that while the protein is not grossly misfolding, the labeling process is inducing the formation of smaller, soluble aggregates.

Potential Cause Troubleshooting Strategy Rationale
Over-labeling Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal reagent-to-protein ratio (e.g., start with a range from 5:1 to 20:1).[5][13]A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties, such as its surface charge and hydrophobicity, thus reducing the propensity to aggregate.[6][7]
Buffer Composition Incorporate stabilizing excipients into the labeling buffer. Refer to the table of common stabilizing agents below.Additives can help maintain protein solubility and prevent aggregation by various mechanisms, such as preferential exclusion or suppression of non-specific interactions.[8][13]
Hydrolysis of NHS Ester Prepare the this compound solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture promptly.[6][16][17]NHS esters are moisture-sensitive and can hydrolyze, leading to a less efficient reaction and potentially contributing to non-specific interactions.[11]
Table of Common Stabilizing Agents
Stabilizing Agent Typical Concentration Mechanism of Action
Sucrose or Trehalose 5-10% (w/v)Preferential exclusion, increases protein stability.[8]
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[9]
L-Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can prevent aggregation.[8]
Polysorbate 20 (Tween 20) 0.01-0.05% (v/v)Non-ionic surfactant that reduces surface tension and prevents surface-induced aggregation.[8][9]

Experimental Protocols

Protocol 1: this compound Labeling of a Protein
  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH between 7.2 and 8.0.[5]

    • Adjust the protein concentration to 1-5 mg/mL.[5] For proteins prone to aggregation, starting at a lower concentration (e.g., 1-2 mg/mL) is recommended.[6]

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[5]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[5][11] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[5] For sensitive proteins, the lower temperature is recommended.

  • Quenching the Reaction (Optional):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6][11] This will consume any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[5]

Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)
  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates.

    • The mobile phase should be optimized to minimize non-specific interactions. A common mobile phase is PBS at a physiological pH.[13]

  • Sample Preparation:

    • Filter the labeled protein sample through a 0.22 µm filter before injection to remove any large, insoluble aggregates.[13]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

    • Calculate the percentage of each species to quantify the extent of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.0) labeling Incubate (RT for 1-2h or 4°C for 2-4h) protein_prep->labeling reagent_prep Reagent Preparation (DBCO-PEG8-NHS in DMSO) reagent_prep->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purification Purification (Desalting column or Dialysis) quench->purification analysis Aggregation Analysis (SEC, DLS) purification->analysis

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic cluster_solutions_precipitate Solutions for Precipitate cluster_solutions_soluble Solutions for Soluble Aggregates start Aggregation Observed? visible_precipitate Visible Precipitate? start->visible_precipitate Yes no_aggregation No Aggregation (Proceed) start->no_aggregation No soluble_aggregates Soluble Aggregates (by SEC/DLS) visible_precipitate->soluble_aggregates No optimize_ph Optimize pH visible_precipitate->optimize_ph Yes lower_temp Lower Temperature visible_precipitate->lower_temp lower_conc Lower Protein/Reagent Conc. visible_precipitate->lower_conc reduce_ratio Reduce Molar Ratio soluble_aggregates->reduce_ratio add_stabilizers Add Stabilizers soluble_aggregates->add_stabilizers check_hydrolysis Check Reagent Hydrolysis soluble_aggregates->check_hydrolysis

Caption: Troubleshooting logic for aggregation issues.

References

Technical Support Center: DBCO-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHS ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the side reactions and common issues encountered when using DBCO-NHS esters to label biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of a DBCO-NHS ester with a biomolecule?

A DBCO-NHS ester facilitates a two-step bioconjugation process. The primary and intended reaction is the acylation of primary amines. The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond[1]. This reaction effectively labels the biomolecule with the DBCO moiety, which can then be used in copper-free click chemistry reactions (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) with azide-containing molecules[2][3][4].

Q2: What are the most common side reactions associated with DBCO-NHS esters?

The most significant side reaction is the hydrolysis of the NHS ester in the presence of water[5][6][7]. This reaction is highly dependent on the pH of the solution and competes with the desired amine acylation. At higher pH values, the rate of hydrolysis increases substantially, which can lead to a lower yield of the DBCO-labeled biomolecule[7][8][9][10]. Another common issue is the aggregation and precipitation of the biomolecule due to the hydrophobicity of the DBCO group, especially when a high degree of labeling is achieved[11][12][13][14].

Q3: Can DBCO-NHS esters react with other functional groups on biomolecules?

While the primary target of NHS esters is primary amines, they can also react with secondary amines[1]. The DBCO group itself is bioorthogonal and generally unreactive towards other functional groups found in biomolecules, such as thiols and hydroxyls, under physiological conditions[15]. However, it is important to note that buffers containing azides should be avoided as they will react with the DBCO group[5][6].

Q4: How should I store and handle DBCO-NHS esters to minimize degradation?

DBCO-NHS esters are sensitive to moisture and should be stored at -20°C in a desiccated environment[2][7]. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester[5][6][7]. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and to avoid repeated freeze-thaw cycles[7][11].

Q5: What is the optimal pH for a DBCO-NHS ester conjugation reaction?

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5[7]. Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is manageable. A pH of 8.3-8.5 is often considered optimal for maximizing the reaction rate[16].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Hydrolysis of DBCO-NHS ester: The reagent was exposed to moisture or the reaction was performed at a high pH for an extended period.Ensure proper storage and handling of the DBCO-NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF. Optimize the reaction pH to be within the 7.2-8.5 range and consider shorter reaction times.[7]
Inactive DBCO-NHS ester: The reagent has degraded due to improper storage or is from a poor-quality batch.Test the activity of the DBCO-NHS ester by monitoring the release of NHS at 260 nm upon intentional hydrolysis.[7]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) are competing with the target biomolecule for the NHS ester.Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer for the conjugation reaction.[14][17]
Low protein concentration: The rate of hydrolysis is more pronounced in dilute protein solutions.Increase the concentration of the biomolecule to favor the bimolecular conjugation reaction over hydrolysis.[7][18]
Protein Aggregation/Precipitation during or after conjugation High degree of labeling with hydrophobic DBCO: The increased hydrophobicity of the protein is causing it to aggregate.Reduce the molar excess of the DBCO-NHS ester in the reaction to achieve a lower degree of labeling.[13]
Suboptimal buffer conditions: The buffer is not adequately stabilizing the protein.Screen different buffer conditions (e.g., varying pH, salts, and additives like PEG) to improve protein solubility.[11]
High concentration of organic solvent: The concentration of DMSO or DMF used to dissolve the DBCO-NHS ester is too high.Keep the final concentration of the organic solvent in the reaction mixture below 15-20%.[11]
Inconsistent Results Variable reagent quality: Impurities in the DBCO-NHS ester or solvents are affecting the reaction.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.
pH drift during the reaction: Hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture.Monitor the pH of the reaction and use a more concentrated buffer to maintain a stable pH.[16]

Quantitative Data Summary

Parameter Value/Range Notes References
Optimal Reaction pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often optimal.[7]
NHS Ester Half-life in Aqueous Solution ~4-5 hours at pH 7 (0°C)~10 minutes at pH 8.6 (4°C)Demonstrates the increased rate of hydrolysis at higher pH.[8][19][20]
Recommended Molar Excess of DBCO-NHS Ester (for Antibodies) 5 to 30-foldHigher ratios can increase the degree of labeling but may also lead to protein aggregation. A 5-10 fold excess often gives the highest yield in subsequent click reactions.[2][4][12][13][21][22]
Recommended Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency and minimize the impact of hydrolysis.[7][11][21]
Maximum Recommended Organic Solvent (DMSO/DMF) Concentration < 15-20% (v/v)Higher concentrations can lead to protein denaturation and precipitation.[11]
DBCO Absorbance Maximum ~309-310 nmUseful for determining the degree of labeling (DOL) via UV-Vis spectroscopy.[3][11][13][22]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol provides a general guideline for conjugating a DBCO-NHS ester to a primary amine-containing protein, such as an antibody.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange using a desalting column or dialysis.[7][11]

  • Prepare the DBCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Conjugation Reaction:

    • Calculate the required volume of the DBCO-NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold) over the protein.

    • Add the calculated volume of the DBCO-NHS ester solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF should be below 20%.[23]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[24]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS ester.[21]

    • Incubate for 15-30 minutes at room temperature.[24]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer.[11][24]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[3][11][13]

Protocol 2: Detection of DBCO-Labeling by HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is typically used for separating proteins and their conjugates.[24]

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

General Gradient:

  • A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point. The gradient should be optimized for the specific protein.[24]

Analysis:

  • Inject an unlabeled protein sample as a control to determine its retention time.

  • Inject the purified DBCO-labeled protein sample.

  • Successful labeling is indicated by the appearance of a new peak with a longer retention time compared to the unlabeled protein, due to the increased hydrophobicity from the DBCO group. The identity of the new peak can be further confirmed by mass spectrometry.[24]

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis A Biomolecule-NH2 C DBCO-labeled Biomolecule (Stable Amide Bond) A->C pH 7.2-8.5 B DBCO-NHS Ester B->C D DBCO-NHS Ester F Inactive DBCO-Acid D->F Higher pH accelerates E H2O E->F G start Start prep_protein Prepare Protein (Amine-free buffer, 1-10 mg/mL) start->prep_protein conjugate Conjugation Reaction (10-20x molar excess, RT for 30-60 min) prep_protein->conjugate prep_dbco Prepare DBCO-NHS Ester (10 mM in anhydrous DMSO/DMF) prep_dbco->conjugate quench Quench Reaction (50-100 mM Tris-HCl) conjugate->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify characterize Characterize (UV-Vis, HPLC, MS) purify->characterize end End characterize->end G rect rect start Low/No Conjugation? check_buffer Buffer contains amines (e.g., Tris)? start->check_buffer check_ph pH outside 7.2-8.5? check_buffer->check_ph No sol_buffer Use amine-free buffer (PBS, HEPES) check_buffer->sol_buffer Yes check_reagent Reagent hydrolyzed? check_ph->check_reagent No sol_ph Adjust pH to 7.2-8.5 check_ph->sol_ph Yes check_concentration Protein concentration low? check_reagent->check_concentration No sol_reagent Use fresh, properly stored reagent check_reagent->sol_reagent Yes sol_concentration Increase protein concentration check_concentration->sol_concentration Yes

References

Technical Support Center: DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG8-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted this compound from conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional crosslinking reagent. It contains a Dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. The DBCO group allows for a "click chemistry" reaction with azide-containing molecules in a copper-free environment, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This makes it a valuable tool for conjugating molecules to proteins and other amine-containing biomolecules for applications such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems[1][2][3][4]. The PEG8 spacer arm enhances water solubility and provides a flexible linker that minimizes steric hindrance[5][6].

Q2: Why is it crucial to remove unreacted this compound?

A2: It is critical to remove unreacted this compound for several reasons. The unreacted reagent can compete with the DBCO-labeled biomolecule in the subsequent click reaction with an azide-containing molecule, leading to lower conjugation efficiency and the formation of unwanted side products. Furthermore, the presence of unconjugated DBCO reagent can interfere with downstream applications and analytical techniques, potentially leading to inaccurate results[1].

Q3: What are the common methods for removing unreacted this compound?

A3: The most common methods for removing small, unreacted molecules like this compound from larger biomolecules are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): Often performed using desalting spin columns, this is a rapid method for separating molecules based on their size[1][7][8].

  • Dialysis: This technique involves the use of a semi-permeable membrane to separate small molecules from larger ones through diffusion[9][10].

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can be used for both purification and analysis of the labeled protein[1][11].

Q4: How can I quench the reaction before purification?

A4: Before proceeding with the removal of the unreacted this compound, it is advisable to quench the reaction to hydrolyze any remaining reactive NHS esters. This can be achieved by adding a quenching buffer, such as Tris-HCl (pH 8.0), to a final concentration of 50-100 mM and incubating for about 15-30 minutes at room temperature[1][12][13].

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of unreacted this compound.

Problem Possible Cause Suggested Solution
Low recovery of labeled protein after purification. Protein precipitation: The protein may have precipitated during the labeling or purification process.Ensure that the protein concentration and the percentage of organic solvent (like DMSO used to dissolve the DBCO reagent) in the reaction mixture are within the recommended range to maintain protein solubility[14].
Non-specific binding: The protein may be binding to the purification resin or membrane.Choose a purification method and material that is known to have low protein binding. For SEC columns, ensure proper equilibration of the column according to the manufacturer's protocol[8].
Presence of unreacted this compound in the final product. Inefficient purification: The chosen purification method may not be suitable for the scale of the reaction or the specific properties of the biomolecule.For desalting columns, ensure the sample volume is within the recommended range for the column size. For dialysis, increase the number of buffer changes and the total dialysis time[9][15]. Consider using a more stringent purification method like HPLC[1].
Incomplete quenching: The NHS ester was not fully hydrolyzed before purification.Ensure the quenching step is performed with the correct concentration of quenching buffer and for a sufficient duration[1][12].
Low degree of labeling (DOL) after purification. Hydrolysis of NHS ester: The this compound is moisture-sensitive and can hydrolyze before reacting with the protein[13].Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid buffers containing primary amines (e.g., Tris or glycine) in the labeling reaction[13][16].
Suboptimal reaction conditions: The pH of the reaction buffer or the molar excess of the DBCO reagent may not be optimal.The labeling reaction is most efficient at a pH between 7.2 and 8.0[1]. The optimal molar excess of the DBCO reagent should be determined empirically for each specific protein[1][14].

Experimental Protocols

Protocol 1: Quenching the Labeling Reaction
  • After the incubation period for the labeling reaction, add a stock solution of 1 M Tris-HCl, pH 8.0, to the reaction mixture to achieve a final concentration of 50-100 mM[1][12].

  • Incubate the mixture for 15-30 minutes at room temperature to ensure complete hydrolysis of any unreacted NHS ester[1][17].

Protocol 2: Removal of Unreacted this compound using a Desalting Spin Column

This protocol is suitable for rapid purification of proteins with molecular weights greater than the molecular weight cutoff (MWCO) of the desalting resin.

  • Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Columns) with an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.4) according to the manufacturer's instructions[8][18]. This typically involves centrifuging the column to remove the storage buffer and then adding the equilibration buffer and centrifuging again.

  • Carefully apply the quenched reaction mixture to the center of the resin bed.

  • Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes)[8].

  • The purified, DBCO-labeled protein will be in the collection tube. The smaller, unreacted this compound and quenching agent will be retained in the resin. Protein recovery is typically greater than 85%[1].

Protocol 3: Removal of Unreacted this compound using Dialysis

Dialysis is a gentle method suitable for larger sample volumes and for ensuring thorough removal of small molecules.

  • Choose a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your biomolecule (e.g., 10 kDa MWCO for a 50 kDa protein) to ensure retention of the labeled protein while allowing the unreacted this compound (MW = 825.9 g/mol ) to diffuse out[9][15][19].

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Immerse the dialysis device in a large volume of dialysis buffer (e.g., PBS, pH 7.2-7.4), typically 200 to 500 times the sample volume.

  • Dialyze for several hours to overnight at 4°C with at least two to three buffer changes to ensure complete removal of the unreacted reagent[9].

Visualization of Workflows

The following diagrams illustrate the key workflows described in this technical support center.

experimental_workflow cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification Protein Protein (with primary amines) Reaction Incubation (pH 7.2-8.0) Protein->Reaction DBCO_Ester This compound DBCO_Ester->Reaction Labeled_Protein Labeled Protein + Unreacted DBCO Ester Reaction->Labeled_Protein Quench Add Tris-HCl (50-100 mM) Purification_Method Purification (SEC, Dialysis, or HPLC) Quench->Purification_Method Purified_Protein Purified DBCO-Labeled Protein Purification_Method->Purified_Protein Labeled_Protein->Quench

Caption: General workflow for DBCO-protein conjugation and purification.

troubleshooting_logic Start Problem Encountered Low_Recovery Low Protein Recovery? Start->Low_Recovery Unreacted_DBCO Unreacted DBCO Present? Start->Unreacted_DBCO Low_DOL Low Degree of Labeling? Start->Low_DOL Cause_Precipitation Protein Precipitation? Low_Recovery->Cause_Precipitation Cause_Binding Non-specific Binding? Low_Recovery->Cause_Binding Cause_Inefficient_Purification Inefficient Purification? Unreacted_DBCO->Cause_Inefficient_Purification Cause_Incomplete_Quenching Incomplete Quenching? Unreacted_DBCO->Cause_Incomplete_Quenching Cause_Hydrolysis NHS Ester Hydrolysis? Low_DOL->Cause_Hydrolysis Cause_Suboptimal_Reaction Suboptimal Reaction? Low_DOL->Cause_Suboptimal_Reaction Solution_Solubility Optimize Solvent/Concentration Cause_Precipitation->Solution_Solubility Solution_Binding Use Low-Binding Material Cause_Binding->Solution_Binding Solution_Purification Optimize Purification Method Cause_Inefficient_Purification->Solution_Purification Solution_Quenching Ensure Proper Quenching Cause_Incomplete_Quenching->Solution_Quenching Solution_Hydrolysis Use Anhydrous Solvent Cause_Hydrolysis->Solution_Hydrolysis Solution_Reaction Optimize pH/Molar Ratio Cause_Suboptimal_Reaction->Solution_Reaction

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Minimizing Non-specific Binding of DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding (NSB) of DBCO (Dibenzocyclooctyne) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during bioconjugation experiments involving DBCO reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with DBCO conjugates?

A1: Non-specific binding (NSB) of DBCO conjugates is a multifactorial issue primarily driven by two types of interactions:

  • Hydrophobic Interactions: The DBCO group itself is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins, cell membranes, and plastic surfaces.[1] While polyethylene (B3416737) glycol (PEG) linkers are often incorporated to increase hydrophilicity, they can still exhibit some hydrophobic character, contributing to NSB.[1]

  • Ionic Interactions: Electrostatic attractions between charged DBCO conjugates and oppositely charged surfaces or biomolecules can also lead to unwanted binding.[1]

Q2: How can I reduce non-specific binding in my experiments?

A2: Several strategies can be employed to minimize NSB:

  • Optimization of Buffer Conditions: Adjusting the pH and salt concentration of your buffers can significantly reduce ionic interactions.[2]

  • Use of Blocking Agents: Incubating your sample with a blocking agent, such as Bovine Serum Albumin (BSA) or casein, can saturate non-specific binding sites.

  • Addition of Surfactants: Non-ionic detergents like Tween-20 can help to disrupt hydrophobic interactions.

  • Inclusion of Hydrophilic Linkers: Using DBCO reagents with longer, more hydrophilic PEG spacers can improve the solubility of the conjugate and reduce aggregation.

  • Purification of Conjugates: It is crucial to remove excess, unreacted DBCO reagent after conjugation to prevent it from contributing to background signal.[3]

Q3: Can the DBCO group react with molecules other than azides?

A3: While the strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly specific bioorthogonal reaction, under certain conditions, DBCO can exhibit side reactions. For instance, it has been reported to react with thiols, such as those found in cysteine residues.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with DBCO conjugates.

Issue 1: High Background in Immunoassays (ELISA, Western Blot)

Possible Causes:

  • Inadequate blocking of the plate or membrane.

  • Hydrophobic interactions between the DBCO conjugate and the solid support.

  • Suboptimal concentration of the DBCO conjugate.

  • Insufficient washing.

Troubleshooting Steps:

  • Optimize Blocking Buffer: Compare different blocking agents to identify the most effective one for your system. Casein has been shown to be superior to BSA in some ELISA applications.[5][6]

  • Add a Surfactant: Include a non-ionic detergent like Tween-20 in your blocking and wash buffers to reduce hydrophobic interactions.

  • Titrate Your Conjugate: Determine the optimal concentration of your DBCO conjugate that provides a good signal-to-noise ratio.

  • Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound conjugate.

Quantitative Data: Comparison of Blocking Agents for ELISA

Blocking AgentConcentrationRelative Background Signal (OD)Reference
Bovine Serum Albumin (BSA)1-5%Higher[5]
Newborn Calf Serum (NBCS)10%Intermediate[5]
Casein1-2.5%Lower[5][6]

Note: The optimal blocking agent and concentration should be empirically determined for each specific assay.

Issue 2: High Background in Cell-Based Assays (Immunofluorescence, Flow Cytometry)

Possible Causes:

  • Non-specific binding of the DBCO-fluorophore conjugate to cell surfaces.

  • Autofluorescence of cells.

  • Fc receptor-mediated binding if the conjugate is an antibody.

Troubleshooting Steps:

  • Optimize Staining Buffer: Include a protein blocker like BSA and a non-ionic detergent in your staining and wash buffers.

  • Include Fc Block: If using an antibody conjugate, pre-incubate cells with an Fc receptor blocking reagent.

  • Titrate Conjugate Concentration: Use the lowest possible concentration of the DBCO-fluorophore conjugate that gives a detectable specific signal.

  • Perform Thorough Washing: Ensure adequate washing to remove unbound conjugate.

  • Use a Viability Dye: In flow cytometry, use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

Quantitative Data: Effect of Tween-20 on Non-specific Binding

Tween-20 ConcentrationEffect on BackgroundReference
0%High background may be observed.[7]
0.05%Often effective at reducing hydrophobic interactions.
>0.1%May lead to increased background in some systems.[7]

Note: The optimal Tween-20 concentration can vary depending on the assay and should be optimized.

Experimental Protocols

Protocol 1: General ELISA Protocol to Minimize Non-specific Binding
  • Coating: Coat microplate wells with antigen in a suitable buffer. Incubate overnight at 4°C.

  • Washing: Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA or 1% casein in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add your sample containing the azide-modified target. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • DBCO Conjugate Incubation: Add the DBCO-conjugated detection molecule (e.g., DBCO-biotin followed by streptavidin-HRP) diluted in a buffer containing a low concentration of the blocking agent (e.g., 0.1% BSA in PBS with 0.05% Tween-20). Incubate for 1 hour at room temperature.

  • Washing: Wash wells five times with wash buffer.

  • Detection: Add the appropriate substrate and measure the signal.

Protocol 2: General Immunofluorescence Protocol to Minimize Non-specific Binding
  • Cell Preparation: Grow cells on coverslips or in a multi-well plate.

  • Fixation and Permeabilization (if required): Fix and permeabilize cells using standard protocols.

  • Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature. If using an antibody conjugate, include an Fc block.

  • Primary Antibody Incubation (if applicable): If performing indirect staining, incubate with the primary antibody diluted in blocking buffer.

  • Washing: Wash cells three times with wash buffer (e.g., PBS with 0.1% Tween-20).

  • DBCO-Fluorophore Conjugate Incubation: Incubate cells with the DBCO-fluorophore conjugate diluted in a buffer containing a lower concentration of BSA (e.g., 1% BSA in PBS with 0.1% Tween-20). Protect from light.

  • Washing: Wash cells three times with wash buffer.

  • Mounting and Imaging: Mount coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Visualizations

cluster_causes Primary Causes of Non-Specific Binding cluster_solutions Strategies to Minimize NSB Hydrophobic Hydrophobic Interactions (DBCO moiety, PEG linkers) Buffer Optimize Buffer (pH, Salt) Hydrophobic->Buffer Blocking Use Blocking Agents (BSA, Casein) Hydrophobic->Blocking Surfactant Add Surfactants (Tween-20) Hydrophobic->Surfactant Ionic Ionic Interactions (Charged conjugates & surfaces) Ionic->Buffer Ionic->Blocking Purification Purify Conjugate

Factors contributing to and mitigating non-specific binding.

Start Start Experiment HighBG High Background Observed? Start->HighBG OptimizeBlocking Optimize Blocking (Agent & Concentration) HighBG->OptimizeBlocking Yes End Proceed with Optimized Protocol HighBG->End No OptimizeWash Optimize Washing (Buffer, Duration, Repetitions) OptimizeBlocking->OptimizeWash TitrateConc Titrate Conjugate Concentration OptimizeWash->TitrateConc CheckPurity Check Conjugate Purity (Remove free DBCO) TitrateConc->CheckPurity CheckPurity->HighBG

Troubleshooting workflow for high background signal.

References

Technical Support Center: Scaling Up DBCO-PEG8-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG8-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to scaling up these bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when scaling up this compound reactions?

When scaling up, it is crucial to maintain optimal reaction conditions that were established at a smaller scale. Key parameters include maintaining a basic pH (7.2-8.5), ensuring adequate mixing to overcome diffusion limitations, managing the molar ratio of reactants, and controlling the temperature.[1][2][3] The concentration of the protein solution should be kept as high as practicably possible to favor the conjugation reaction over the hydrolysis of the NHS ester.[3]

Q2: How does the choice of buffer impact a scaled-up reaction?

Buffer selection is critical. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5.[3] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the target molecule for the NHS ester, reducing conjugation efficiency.[4] When working with larger volumes, buffer capacity becomes more important to neutralize the N-hydroxysuccinimide (NHS) released during the reaction, which can lower the pH.

Q3: What are the common challenges in purifying scaled-up this compound reactions?

Purification at a larger scale presents challenges such as handling larger volumes, the potential for product aggregation, and the need for more robust purification methods like tangential flow filtration (TFF) or larger size-exclusion chromatography (SEC) columns.[1] The hydrophobicity of the DBCO group can sometimes lead to aggregation, which can be mitigated by using PEGylated DBCO reagents.[1]

Q4: How should I store and handle larger quantities of this compound?

DBCO-PEG8-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment.[5] Before use, allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3] For large-scale reactions, it is advisable to prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[2][3]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency at Scale
Possible Cause Troubleshooting Steps
Suboptimal pH Verify the pH of the reaction buffer is between 7.2 and 8.5.[2] Consider using a more concentrated buffer to handle the increased release of NHS.
Inefficient Mixing Ensure homogenous mixing of the reactants. For larger volumes, switch from vortexing to overhead stirring or a rocking platform.
NHS Ester Hydrolysis Add the this compound solution to the protein solution in a controlled manner. Minimize the time the NHS ester is in an aqueous solution before reacting.[6]
Low Reactant Concentration If possible, increase the concentration of the protein and the this compound to favor the reaction kinetics over hydrolysis.[3]
Problem 2: Product Aggregation or Precipitation
Possible Cause Troubleshooting Steps
Increased Hydrophobicity The DBCO moiety can increase the hydrophobicity of the target molecule, leading to aggregation.[1] Consider using a DBCO reagent with a longer PEG spacer to improve solubility.[1][3]
High Degree of Labeling A high molar excess of the this compound can lead to over-labeling and subsequent aggregation.[4] Optimize the molar ratio to achieve the desired degree of labeling without causing precipitation.[1]
Suboptimal Buffer Conditions Screen different buffer conditions, including varying pH and ionic strength, to find the optimal conditions for your protein's stability.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeSource(s)
pH 7.2 - 8.5[2]
Molar Excess of this compound 5 to 20-fold[4][7]
Protein Concentration > 1 mg/mL[5]
Reaction Temperature 4°C to Room Temperature[3][8]
Reaction Time 30 minutes to 2 hours[3][5]

Experimental Protocols

Small-Scale this compound Conjugation Protocol
  • Reagent Preparation :

    • Prepare a protein solution (e.g., antibody) at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[8]

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[4][7]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching :

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification :

    • Remove excess reagents using a desalting column or dialysis.[8]

Scaled-Up this compound Conjugation Protocol
  • Reagent Preparation :

    • Prepare a concentrated protein solution (>5 mg/mL) in a robust, amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

    • Calculate the required amount of this compound for a 10-fold molar excess.[3] Prepare a fresh, concentrated stock solution in anhydrous DMSO.

  • Conjugation Reaction :

    • In a suitable reaction vessel with controlled stirring, slowly add the this compound stock solution to the protein solution.

    • Monitor the pH of the reaction mixture and adjust if necessary.

    • Incubate at room temperature for 1-2 hours with continuous, gentle mixing.[6]

  • Quenching :

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]

    • Continue stirring for 30 minutes.

  • Purification :

    • For large volumes, utilize tangential flow filtration (TFF) or a scaled-up size-exclusion chromatography (SEC) column for purification.[1]

    • Analyze the purified conjugate to determine the degree of labeling and check for aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Add this compound to Protein Solution (Controlled Mixing) prep_protein->conjugation prep_dbco Prepare Fresh DBCO-PEG8-NHS Ester Stock (anhydrous DMSO) prep_dbco->conjugation incubation Incubate (RT, 1-2 hours) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (SEC or TFF) quenching->purification analysis Analyze Product (Degree of Labeling, Aggregation) purification->analysis

Caption: Experimental workflow for a scaled-up this compound reaction.

troubleshooting_workflow start Low Conjugation Efficiency? check_ph Verify Buffer pH (7.2-8.5) start->check_ph Yes success Problem Resolved start->success No check_mixing Ensure Homogeneous Mixing check_ph->check_mixing check_reagent Check Reagent Quality (Fresh Stock) check_mixing->check_reagent increase_conc Increase Reactant Concentrations check_reagent->increase_conc increase_conc->success

Caption: Troubleshooting logic for low conjugation efficiency in scaled-up reactions.

References

Technical Support Center: DBCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-labeled antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability and use of DBCO-labeled antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with DBCO-labeled antibodies?

The most frequently encountered stability issues with DBCO-labeled antibodies are aggregation, loss of reactivity of the DBCO group over time, and potential loss of antibody binding affinity.[1] Aggregation is often driven by the hydrophobicity of the DBCO moiety. The strained alkyne in the DBCO group can also degrade, leading to a decrease in conjugation efficiency.

Q2: How should I store my DBCO-labeled antibody?

For short-term storage (up to one month), DBCO-functionalized antibodies can be stored at -20°C.[2][3] However, it's important to note that the DBCO functional group can lose reactivity over time due to oxidation and hydrolysis.[2][3] For longer-term storage, it is crucial to follow the manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles, as this can lead to antibody denaturation and aggregation.[4][5] Enzyme-conjugated antibodies should generally be stored at 4°C and not frozen.[4]

Q3: What factors can affect the stability of the DBCO group on my antibody?

Several factors can impact the stability of the DBCO group:

  • Storage Temperature and Duration: Even at -20°C, DBCO-modified antibodies can lose 3-5% of their reactivity towards azides over four weeks.[6]

  • Buffer Composition: Buffers containing azides should be avoided as they will react with the DBCO group.[6][7] Thiol-containing buffers should also be avoided.[6]

  • Exposure to Moisture: DBCO-NHS esters are moisture-sensitive. It is important to allow vials to come to room temperature before opening to prevent condensation.[6][7]

  • Oxidation and Hydrolysis: The DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond.[2][3]

Q4: Can the DBCO labeling process affect the function of my antibody?

Yes, the labeling process can potentially impact antibody function. If the DBCO molecule attaches to lysine (B10760008) residues within or near the antigen-binding site, it can alter the antibody's ability to recognize its epitope.[8][9] This can lead to reduced binding affinity or complete inactivation of the antibody.[9]

Troubleshooting Guides

Problem 1: Antibody Aggregation After DBCO Labeling

Possible Causes:

  • Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic, and attaching multiple DBCO molecules to an antibody's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO-NHS ester can lead to over-labeling, which increases hydrophobicity and the risk of aggregation. Ratios above 5 moles of DBCO per mole of antibody have been shown to cause precipitation.[10]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can affect protein stability.[11]

  • High Protein Concentration: Higher antibody concentrations can increase the likelihood of aggregation.[11]

Solutions:

  • Use PEGylated DBCO Reagents: Incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO and the NHS ester can increase the reagent's hydrophilicity and reduce aggregation of the conjugated antibody.[1][12]

  • Optimize Molar Ratio: Start with a lower molar excess of the DBCO-NHS ester (e.g., 5-10 fold) and optimize to achieve the desired degree of labeling without causing aggregation.[1]

  • Adjust Buffer Conditions: Ensure the buffer pH is optimal for your specific antibody's stability (typically pH 7-9 for NHS ester reactions).[6] Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the antibody for reaction with the NHS ester.[6][7]

  • Reduce Protein Concentration: If aggregation persists, try reducing the antibody concentration during the labeling reaction.[11]

Problem 2: Low Yield of DBCO-Conjugated Antibody

Possible Causes:

  • Inactive DBCO Reagent: DBCO-NHS esters are sensitive to moisture and have a limited shelf-life once dissolved in DMSO (stable for 2-3 months at -20°C).[2]

  • Presence of Interfering Substances: Primary amines (Tris, glycine) and sodium azide (B81097) in the antibody buffer will compete with the desired reaction.[2][6][7]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time can lead to inefficient conjugation.

  • Inefficient Purification: The chosen purification method may lead to loss of the conjugated antibody.[1]

Solutions:

  • Use Fresh Reagents: Prepare fresh DBCO-NHS ester solution in anhydrous DMSO or DMF immediately before use.[2]

  • Buffer Exchange: Before labeling, perform a buffer exchange to remove any interfering substances. PBS is a commonly recommended buffer.[2][7]

  • Optimize Reaction Conditions: Ensure the reaction pH is between 7 and 9.[6] Reactions are typically incubated for 1 hour at room temperature or 2 hours at 4°C.[6]

  • Optimize Purification: Use a suitable purification method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted DBCO reagent while maximizing the recovery of the conjugated antibody.[1]

Problem 3: Low or No Signal in Downstream Applications

Possible Causes:

  • Low Degree of Labeling (DOL): Insufficient incorporation of DBCO onto the antibody will result in a weak signal.

  • Loss of Antibody Activity: The conjugation process may have damaged the antibody's antigen-binding site.[8][9]

  • Inefficient Click Reaction: The subsequent click chemistry reaction with the azide-containing molecule may be inefficient.

  • Dye-Dye Quenching: If labeling with a fluorescent dye, too much dye attached to the antibody can lead to self-quenching and reduced fluorescence.[8]

Solutions:

  • Determine the Degree of Labeling: Measure the DOL to confirm successful DBCO conjugation. This can be done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).[6][10][13]

  • Assess Antibody Activity: Perform an ELISA or other functional assay to confirm that the conjugated antibody can still bind to its target.

  • Optimize Click Reaction Conditions: Ensure a 2-4 fold molar excess of the azide-modified molecule is used for the click reaction.[2] The reaction can be incubated for 4-12 hours at room temperature or overnight at 4°C.[7]

  • Optimize DOL for Fluorescent Labels: If using a fluorescent reporter, aim for an optimal F:P (fluorophore:protein) ratio to avoid quenching. This often falls in the range of 2-8, depending on the fluorophore.[9]

Quantitative Data Summary

ParameterRecommended Value/ConditionReason/NotesSource(s)
DBCO-NHS to Antibody Molar Excess 5-10 foldHigher ratios (>5) can lead to precipitation and aggregation. For dilute antibody solutions (< 5 mg/mL), a 20-50 fold excess may be needed.[1][12]
Antibody Concentration for Labeling 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.[7]
DBCO-NHS in DMSO Storage -20°C for 2-3 monthsDBCO-NHS ester is unstable in solution. Prepare fresh for best results.[2]
DBCO-Ab Storage Stability ~3-5% loss of reactivity in 4 weeks at 4°C or -20°CThe DBCO group is not indefinitely stable on the antibody.[6]
Reaction pH (NHS ester) 7-9NHS ester hydrolysis is a competing reaction, favored at higher pH. Conjugation is favored at near-neutral to slightly basic pH.[6]
Azide to DBCO-Ab Molar Excess 1.5-10 foldEnsures efficient click reaction. A 7.5-fold excess is a good starting point for antibody-small molecule conjugation.[2][7]

Experimental Protocols

Protocol 1: Activation of Antibody with DBCO-NHS Ester
  • Buffer Preparation: Ensure the antibody is in an amine-free and azide-free buffer, such as PBS (pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.[2][7]

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL.[11][7]

  • DBCO-NHS Ester Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration in the reaction mixture should be around 20%.[2][3]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[2][3]

  • Quenching: Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to consume any unreacted DBCO-NHS ester.[2][3]

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column, dialysis, or size-exclusion chromatography.[1][10]

Protocol 2: Copper-Free Click Chemistry Conjugation
  • Prepare Azide-Modified Molecule: Dissolve the azide-containing molecule (e.g., dye, drug, oligonucleotide) in a compatible buffer.

  • Click Reaction: Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.[2]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2][7]

  • Purification: Purify the final antibody conjugate to remove any unreacted azide-modified molecules using an appropriate method such as SEC, HIC, or dialysis.

  • Validation: Validate the final conjugate using SDS-PAGE, which should show a shift in molecular weight, and assess purity using SEC.[2][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification1 Purification 1 cluster_click Click Reaction cluster_purification2 Purification 2 & Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody + DBCO-NHS Ester Ab->Mix DBCO_NHS Fresh DBCO-NHS in DMSO DBCO_NHS->Mix Incubate_Label Incubate (1h, RT) Mix->Incubate_Label Quench Quench (Tris Buffer) Incubate_Label->Quench Purify_DBCO_Ab Remove Excess DBCO (e.g., SEC) Quench->Purify_DBCO_Ab DBCO_Ab DBCO-Labeled Antibody Purify_DBCO_Ab->DBCO_Ab Mix_Click Mix DBCO-Ab + Azide Molecule DBCO_Ab->Mix_Click Azide_Molecule Azide-Modified Molecule Azide_Molecule->Mix_Click Incubate_Click Incubate (4-12h, RT or 4°C) Mix_Click->Incubate_Click Final_Purification Final Purification (e.g., SEC) Incubate_Click->Final_Purification Analysis Characterization (SDS-PAGE, DOL) Final_Purification->Analysis Final_Product Final Antibody Conjugate Analysis->Final_Product troubleshooting_aggregation Start Problem: Antibody Aggregation Check_Ratio Is Molar Excess of DBCO > 10? Start->Check_Ratio Check_Reagent Are you using a non-PEGylated DBCO? Check_Ratio->Check_Reagent No Solution_Ratio Reduce Molar Excess to 5-10 fold Check_Ratio->Solution_Ratio Yes Check_Concentration Is Antibody Concentration > 5 mg/mL? Check_Reagent->Check_Concentration No Solution_Reagent Switch to a PEGylated DBCO Reagent Check_Reagent->Solution_Reagent Yes Check_Buffer Is buffer pH suboptimal? Check_Concentration->Check_Buffer No Solution_Concentration Reduce Antibody Concentration Check_Concentration->Solution_Concentration Yes Solution_Buffer Optimize Buffer (pH, ionic strength) Check_Buffer->Solution_Buffer Yes End Aggregation Minimized Check_Buffer->End No Solution_Ratio->End Solution_Reagent->End Solution_Concentration->End Solution_Buffer->End

References

Technical Support Center: DBCO-PEG8-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and protocols regarding the effect of temperature on DBCO-PEG8-NHS ester conjugation for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the initial NHS ester conjugation step?

The reaction between the this compound and a primary amine (e.g., on a protein) is a balance between the desired acylation reaction and the competing hydrolysis of the NHS ester.[1] Reactions are commonly performed at room temperature (approx. 25°C) for 30-60 minutes or at 4°C/on ice for 2 hours to overnight.[2][3][4][5] While room temperature offers a faster reaction rate, lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester, especially during longer incubation periods.[1]

Q2: How does temperature affect the subsequent copper-free click chemistry (SPAAC) reaction?

The strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO group and an azide (B81097) is generally efficient over a range of temperatures.[6] Reactions are typically performed at room temperature for 2 to 12 hours or at 4°C overnight (10-12 hours).[3][7] For potentially slow reactions or to increase efficiency, the temperature can be elevated to 37°C.[6][7]

Q3: What is the impact of temperature on the stability of the this compound reagent?

The this compound reagent is sensitive to both moisture and temperature. The NHS ester moiety is prone to hydrolysis, which renders the reagent inactive.[2][6][8] For long-term storage, it is recommended to keep the reagent at -20°C or -80°C.[9][10] Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation, which can accelerate degradation.[4][5][6][11]

Q4: How does temperature influence the competing hydrolysis of the NHS ester?

Temperature significantly accelerates the rate of NHS ester hydrolysis, a competing reaction that reduces conjugation efficiency.[1] The half-life of an NHS ester in aqueous solution decreases sharply as pH and temperature increase. For example, the half-life is 4-5 hours at pH 7.0 and 0°C, but it drops to just 10 minutes at pH 8.6 and 4°C.[1] This makes it critical to manage reaction time and temperature, especially at higher pH values.

Q5: What are the signs of a failed or inefficient conjugation?

Low or no conjugation can be identified through analytical methods such as SDS-PAGE, HPLC, or mass spectrometry. On an SDS-PAGE gel, a successful conjugation of a smaller molecule to a larger protein will result in a noticeable upward shift in the band corresponding to the protein's molecular weight. Failure to observe this shift or the presence of only the unconjugated protein band indicates a problem. Spectrophotometry can also be used to determine the degree of labeling by measuring the absorbance of the DBCO group at 309 nm.[2][7]

Data Summary Tables

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterStage 1: NHS Ester Reaction (Acylation)Stage 2: SPAAC Reaction (Click Chemistry)
Temperature 4°C to Room Temperature (25°C)[2][4]4°C to 37°C[6][7]
Typical Duration 30-60 min at RT; 2-12 hours at 4°C[3][4][5]2-12 hours at RT; Overnight (10-12h) at 4°C[3][7]
pH 7.2 - 8.5[1]7.0 - 8.5
Recommended Buffers Amine-free buffers (e.g., PBS, HEPES, Borate)[1][6]Azide-free buffers (e.g., PBS)[2][6]
Molar Excess 10 to 50-fold excess of NHS ester to protein[4][11]1.5 to 10-fold excess of one partner[7]

Table 2: Temperature and pH Effect on NHS Ester Hydrolysis

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[1]
8.64°C10 minutes[1]
General TrendIncreasing TemperatureHydrolysis rate increases significantly[1]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound
  • Protein Preparation : Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.[7] If the protein solution contains primary amines like Tris or glycine, it must be exchanged into a suitable buffer via dialysis or desalting column.[5]

  • Reagent Preparation : Equilibrate the vial of this compound to room temperature before opening.[5] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][6]

  • Conjugation Reaction : Add a 10 to 50-fold molar excess of the dissolved this compound to the protein solution.[4][11] The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.[2]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice (4°C).[4][5]

  • Quenching (Optional) : To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15 minutes on ice.[3][4]

  • Purification : Remove the excess, unreacted this compound using a desalting column (e.g., Zeba Spin) or dialysis.[3]

Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation
  • Reactant Preparation : Prepare the azide-containing molecule in an azide-free buffer like PBS.[7]

  • Click Reaction : Mix the DBCO-labeled protein from Protocol 1 with the azide-containing molecule. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.[7]

  • Incubation : Incubate the reaction mixture. For efficient conjugation, incubate for 4-12 hours at room temperature or overnight at 4°C.[7] To accelerate the reaction, the temperature can be increased to 37°C.[7]

  • Analysis and Purification : The final conjugate can be purified and analyzed by methods such as size-exclusion chromatography (SEC), SDS-PAGE, or mass spectrometry.

Visual Guides and Workflows

G cluster_0 Stage 1: Amine Labeling cluster_1 Stage 2: Click Chemistry (SPAAC) prep_protein Prepare Protein in Amine-Free Buffer (PBS, pH 7.4) mix_reactants Combine Protein and NHS Ester Reagent prep_protein->mix_reactants prep_dbco Prepare DBCO-PEG8-NHS Ester in DMSO prep_dbco->mix_reactants incubate_nhs Incubate (RT for 30-60 min or 4°C for 2 hours) mix_reactants->incubate_nhs quench Quench Reaction (Optional, Tris Buffer) incubate_nhs->quench purify_dbco Purify DBCO-Labeled Protein quench->purify_dbco mix_click Combine DBCO-Protein and Azide-Molecule purify_dbco->mix_click prep_azide Prepare Azide-Molecule in Reaction Buffer prep_azide->mix_click incubate_click Incubate (RT for 4-12h or 4°C Overnight) mix_click->incubate_click final_product Final Conjugate incubate_click->final_product

Caption: Experimental workflow for two-stage this compound conjugation.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Low Conjugation Efficiency cause1 Inactive NHS Ester (Hydrolysis) start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Buffer start->cause3 cause4 Incorrect Molar Ratio start->cause4 sol1 Check Reagent Handling: Equilibrate to RT before opening. Use fresh DMSO/DMF. cause1->sol1 sol2 Optimize Incubation Temperature: Try 4°C for longer incubation or RT for shorter incubation. cause2->sol2 sol3 Verify Buffer Composition: Ensure Stage 1 buffer is amine-free. Ensure Stage 2 buffer is azide-free. cause3->sol3 sol4 Adjust Molar Ratios: Increase excess of labeling reagent. cause4->sol4

Caption: Troubleshooting guide for low conjugation efficiency.

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling (DOL) for DBCO Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of the Degree of Labeling (DOL) is a critical parameter for ensuring the quality, efficacy, and reproducibility of their work. When utilizing dibenzocyclooctyne (DBCO) chemistry for strain-promoted alkyne-azide cycloaddition (SPAAC), several analytical techniques can be employed to quantify the extent of DBCO incorporation. This guide provides a comprehensive comparison of the most common methods: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), supplemented with an indirect fluorometric assay. We present a summary of their principles, detailed experimental protocols, and a comparative analysis to aid in the selection of the most appropriate method for your specific application.

Comparison of DOL Determination Methods

The choice of method for determining the DOL of a DBCO-conjugated molecule depends on various factors, including the nature of the biomolecule, the required accuracy and precision, available instrumentation, and throughput needs. The following table summarizes the key characteristics of each technique.

Method Principle Advantages Limitations Typical Accuracy Throughput Cost
UV-Vis Spectroscopy Measures the absorbance of the DBCO chromophore at ~309 nm and the protein at 280 nm.- Simple, rapid, and requires common laboratory equipment.- Non-destructive.- Indirect measurement.- Can be affected by other molecules that absorb in the same region.- Assumes a constant molar extinction coefficient for the protein.GoodHighLow
Reverse-Phase HPLC (RP-HPLC) Separates the labeled protein from the unlabeled protein based on the increased hydrophobicity imparted by the DBCO group.- Provides both qualitative and quantitative data.- Can be used for purification of the conjugate.- High resolution and sensitivity.- Can be time-consuming.- Requires specialized equipment.- May require denaturing conditions for proteins.[1]HighMediumMedium
Mass Spectrometry (MS) Directly measures the mass of the conjugate, with the mass shift corresponding to the number of attached DBCO molecules.- Provides a direct and highly accurate measurement of DOL.- Can identify different labeled species.- High sensitivity.- Requires specialized and expensive equipment.- Complex data analysis.- Can be sensitive to sample purity and formulation.Very HighLow to MediumHigh
Indirect Fluorometric Assay Reacts the DBCO-labeled molecule with an excess of an azide-functionalized fluorophore, followed by removal of the excess dye and measurement of fluorescence.- High sensitivity.- Can be used when the biomolecule lacks a strong chromophore.- Indirect method.- Requires an additional reaction and purification step.- Potential for incomplete reaction or purification to affect accuracy.Good to HighMediumMedium

Experimental Protocols

UV-Vis Spectroscopy

This method is the most straightforward for determining the DOL of DBCO-protein conjugates.

Protocol:

  • Sample Preparation:

    • Purify the DBCO-labeled protein to remove any unreacted DBCO reagent. This can be achieved using a desalting column or dialysis.

    • Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 280 nm (A280) and 309 nm (A309) using a UV-Vis spectrophotometer. Use the same buffer for the blank.

  • DOL Calculation:

    • Calculate the concentration of the protein, correcting for the contribution of DBCO to the absorbance at 280 nm.

      • Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein

      • Where:

        • A280 is the absorbance at 280 nm.

        • A309 is the absorbance at 309 nm.

        • CF is the correction factor for DBCO absorbance at 280 nm (typically ~0.90).[2]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[2]

    • Calculate the Degree of Labeling (DOL):

      • DOL = (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))

      • Where:

        • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[2][3]

Workflow for DOL Determination by UV-Vis Spectroscopy

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation Purify Purify DBCO-conjugate (Desalting/Dialysis) Dilute Dilute Sample Purify->Dilute Measure Measure A280 & A309 Dilute->Measure Calc_Prot_Conc Calculate Protein Concentration Measure->Calc_Prot_Conc Calc_DOL Calculate DOL Calc_Prot_Conc->Calc_DOL

Caption: Workflow for determining the DOL of DBCO conjugates using UV-Vis spectroscopy.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group to a protein increases its retention time on a reverse-phase column.

Protocol:

  • Instrumentation and Column:

    • A standard HPLC system with a UV detector is required.

    • A C4 or C8 reverse-phase column suitable for protein separation is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the specific protein conjugate.

  • Analysis:

    • Inject an unconjugated protein standard to determine its retention time.

    • Inject the purified DBCO-labeled protein.

    • Successful labeling is indicated by a new peak with a longer retention time compared to the unlabeled protein.

    • The DOL can be estimated by the relative area of the conjugated peak(s) to the total protein peak area. For a more accurate quantification, a calibration curve with standards of known DOL would be required.

Logical Flow for HPLC-based DOL Confirmation

Start DBCO-Protein Conjugate Inject Inject into RP-HPLC Start->Inject Separate Separation by Hydrophobicity Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Retention Times Chromatogram->Analyze Compare Compare with Unlabeled Protein Analyze->Compare Result Determine Presence and Relative Abundance of Labeled Species Compare->Result cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Purify Purify Conjugate BufferEx Buffer Exchange to Volatile Buffer Purify->BufferEx Infuse Infuse into ESI-MS BufferEx->Infuse Acquire Acquire Mass Spectrum Infuse->Acquire Deconvolute Deconvolute Spectrum Acquire->Deconvolute Calc_Mass_Shift Calculate Mass Shift Deconvolute->Calc_Mass_Shift Calc_DOL Calculate Average DOL Calc_Mass_Shift->Calc_DOL

References

A Researcher's Guide to Mass Spectrometry Analysis of DBCO-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of bioconjugates is paramount. The use of dibenzocyclooctyne (DBCO) linkers in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone for creating stable and specific protein conjugates, including antibody-drug conjugates (ADCs). Mass spectrometry (MS) stands out as a powerful tool for the in-depth characterization of these complex biomolecules. This guide provides a comparative overview of mass spectrometry-based analytical strategies for DBCO-conjugated proteins, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Approaches

The two primary mass spectrometry strategies for analyzing proteins are top-down and bottom-up proteomics. The choice between these approaches depends on the specific analytical goal, the nature of the protein conjugate, and the available instrumentation.

Top-Down Proteomics involves the analysis of intact proteins without prior enzymatic digestion.[1] This method provides a global view of the protein, including its post-translational modifications (PTMs) and the distribution of conjugated molecules, such as the drug-to-antibody ratio (DAR) in ADCs.[2] However, top-down proteomics demands high-resolution mass spectrometers and can be challenging for very large or complex proteins.[1][3]

Bottom-Up Proteomics , or "shotgun" proteomics, is a more traditional approach where the protein is first digested into smaller peptides, typically with an enzyme like trypsin.[4] These peptides are then analyzed by mass spectrometry. While this method is excellent for protein identification and can pinpoint the specific sites of conjugation, it can lead to a loss of information regarding the co-occurrence of multiple modifications on a single protein molecule.[3]

A "middle-down" approach also exists, where larger proteins are subjected to limited proteolysis to produce large peptide fragments (5-20 kDa) that are then analyzed using a top-down approach.[4] This can provide a balance between the comprehensive view of top-down and the technical feasibility of bottom-up proteomics.

FeatureTop-Down ProteomicsBottom-Up Proteomics
Principle Analysis of intact proteins.[1]Analysis of peptides after enzymatic digestion.[4]
Primary Information Intact mass, proteoforms, PTMs, DAR distribution.[1][2]Protein identification, peptide sequencing, localization of modifications.[1]
Advantages Preserves information about co-existing modifications; direct determination of DAR.[3]High throughput; well-established workflows; effective for protein identification.[5]
Limitations Requires high-resolution MS; challenging for large proteins (>50 kDa); lower throughput.[1][3]Loss of information on PTM co-occurrence; incomplete sequence coverage.[3]
Instrumentation High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR).[6]Compatible with a wide range of mass spectrometers (e.g., Q-TOF, Orbitrap).[5]

Quantitative Analysis of DBCO Conjugation

Mass spectrometry is instrumental in quantifying the degree of labeling (DOL) or DAR of DBCO-conjugated proteins. This is a critical quality attribute for bioconjugates like ADCs, as it directly impacts their efficacy and safety.

One study demonstrated the use of MALDI-TOF mass spectrometry to analyze the conjugation of DBCO-PEG5-NHS ester to Protein A.[7] By increasing the molar ratio of the DBCO linker to Protein A, a corresponding increase in the molecular weight of the conjugate was observed, indicating successful conjugation. The number of incorporated DBCO molecules could be calculated from the mass shift.[7]

Table 1: Degree of Labeling of Protein A with DBCO-PEG5-NHS Ester Determined by MALDI-TOF MS [7]

Molar Ratio (DBCO-PEG5-NHS : Protein A)Observed Molecular Weight Shift (Da)Calculated Number of Incorporated DBCO-PEG5 Molecules
7.5 : 1~578 per peakMultiple species observed
15 : 1~578 per peakMultiple species observed
30 : 1Broad peak with higher MWMaximum incorporation

Data adapted from a study on the preparation of Protein A membrane adsorbers. The molecular weight of the DBCO-PEG5-NHS ester linker is approximately 578 g/mol .

Similarly, for ADCs, the DAR can be accurately determined. For instance, the analysis of Trastuzumab emtansine (T-DM1) by size exclusion chromatography coupled with mass spectrometry (SEC/MS) allowed for the calculation of a DAR of 3.1.[8] Deglycosylation of the ADC prior to MS analysis can help to reduce the complexity of the mass spectrum.[8]

Experimental Workflows and Protocols

The successful mass spectrometry analysis of DBCO-conjugated proteins relies on robust experimental workflows, from initial conjugation to data acquisition.

General Workflow for DBCO-Protein Conjugation and Analysis

G cluster_0 Conjugation cluster_1 Purification cluster_2 Mass Spectrometry Analysis cluster_3 Analytical Approaches protein Target Protein conjugation Conjugation Reaction (e.g., PBS buffer, pH 7.4) protein->conjugation dbco_reagent DBCO-NHS Ester dbco_reagent->conjugation purification Removal of Excess Reagent (e.g., Desalting Column, SEC) conjugation->purification ms_analysis LC-MS Analysis purification->ms_analysis top_down Top-Down MS (Intact Mass, DAR) ms_analysis->top_down bottom_up Bottom-Up MS (Peptide Mapping) ms_analysis->bottom_up

Caption: General workflow for the conjugation of a protein with a DBCO-NHS ester followed by purification and mass spectrometry analysis.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol outlines the general steps for labeling an antibody with a DBCO-NHS ester.[9]

  • Antibody Preparation: The antibody should be in a buffer free of primary amines, such as PBS.[9]

  • Reagent Preparation: Dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM immediately before use.[9]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.[9]

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and ~309 nm for the DBCO group) and confirm by mass spectrometry.[9][10]

Protocol 2: Intact Mass Analysis by LC-MS (Top-Down Approach)

This protocol is suitable for determining the DAR of an ADC.[9]

  • Sample Preparation: The purified DBCO-conjugated protein is diluted to an appropriate concentration in a buffer compatible with mass spectrometry. For native MS, an aqueous buffer like ammonium (B1175870) acetate (B1210297) is used, while for denaturing conditions, a solvent mixture containing acetonitrile (B52724) and formic acid is common.[8][11]

  • LC Separation: The sample is injected onto an appropriate liquid chromatography column, such as a size-exclusion column (for native conditions) or a reversed-phase column (for denaturing conditions), connected to the mass spectrometer.[8][11]

  • Mass Spectrometry: The intact protein is ionized, typically by electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer.

  • Data Analysis: The resulting mass spectrum, which may show multiple charge states, is deconvoluted to determine the molecular weight of the different species (e.g., antibody with 0, 1, 2, etc., drugs attached). The average DAR can then be calculated from the relative abundance of these species.[8]

Protocol 3: Peptide Mapping by LC-MS/MS (Bottom-Up Approach)

This protocol is used to identify the specific sites of DBCO conjugation.

  • Denaturation, Reduction, and Alkylation: The DBCO-conjugated protein is denatured, and the disulfide bonds are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[12]

  • Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • LC Separation: The resulting peptide mixture is separated by reversed-phase HPLC.

  • MS/MS Analysis: The peptides are ionized and subjected to tandem mass spectrometry (MS/MS). In this process, a specific peptide ion is selected, fragmented, and the masses of the fragments are measured.

  • Data Analysis: The MS/MS spectra are used to determine the amino acid sequence of the peptides. By comparing the spectra of the conjugated and unconjugated protein, the peptides containing the DBCO-linker and the specific amino acid residue to which it is attached can be identified.[12]

Signaling Pathway and Cellular Processing of DBCO-Conjugated ADCs

The design of the DBCO linker (cleavable vs. non-cleavable) has a significant impact on the intracellular processing and mechanism of action of ADCs.

G cluster_0 Cellular Uptake cluster_1 Intracellular Trafficking cluster_2 Payload Release cluster_3 Mechanism of Action adc ADC receptor Target Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion cleavable Cleavable Linker lysosome->cleavable Enzymatic Cleavage non_cleavable Non-Cleavable Linker lysosome->non_cleavable Antibody Degradation payload_c Released Payload (Cleavable) cleavable->payload_c payload_nc Payload-Amino Acid (Non-Cleavable) non_cleavable->payload_nc dna_damage DNA Damage & Apoptosis payload_c->dna_damage payload_nc->dna_damage

Caption: Cellular processing of antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers.

Non-cleavable linkers offer high plasma stability and release the payload only after the complete degradation of the antibody within the lysosome of the target cell, which can minimize off-target toxicity.[9] In contrast, cleavable linkers are designed to release the payload in response to specific conditions within the target cell, such as low pH or the presence of specific enzymes.[9] This controlled release can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, potentially enhancing therapeutic efficacy.[9]

References

A Researcher's Guide to HPLC Analysis for Characterizing DBCO-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of DBCO-labeled antibodies is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile tool for this purpose. This guide provides an objective comparison of HPLC with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate characterization strategy.

Comparison of Analytical Methods for DBCO-Labeled Antibody Characterization

The choice of analytical technique for characterizing DBCO-labeled antibodies depends on a variety of factors, including the specific information required, the desired level of detail, and the available instrumentation. While HPLC provides high-resolution separation and quantification, other methods like UV-Vis Spectroscopy and Mass Spectrometry offer complementary information.

FeatureHPLC (HIC & RP-HPLC)UV-Vis SpectroscopyMass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity.Measurement of light absorbance.Measurement of mass-to-charge ratio.
Information Provided Average Drug-to-Antibody Ratio (DAR), distribution of different DAR species, purity, and presence of unconjugated antibody.[1][2][3]Average DAR.[4][5]Precise molecular weight of the antibody and its conjugates, confirmation of conjugation, identification of conjugation sites, and DAR.[6][7]
Resolution HighLow (provides an average value)Very High
Sensitivity HighModerateVery High
Analysis Time Moderate (typically 15-40 minutes per sample)[1]Fast (minutes per sample)Moderate to High (can be longer due to data processing)
Sample Consumption Low (micrograms)Low (micrograms)Very Low (sub-microgram)
Qualitative/Quantitative BothQuantitative (for average DAR)Both
Advantages Provides information on the distribution of species, high reproducibility.[1]Simple, rapid, and uses common laboratory equipment.Provides unambiguous identification and precise mass information.[7]
Limitations Can be time-consuming for method development. RP-HPLC may require denaturing conditions.[8][9]Indirect method, can be affected by interfering substances, does not provide information on heterogeneity.Requires specialized and expensive equipment, complex data analysis.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for DBCO-labeling of an antibody and its subsequent characterization, highlighting the logical flow of the process.

experimental_workflow cluster_conjugation Antibody Labeling cluster_analysis Characterization Antibody Antibody Conjugation_Reaction Conjugation_Reaction Antibody->Conjugation_Reaction DBCO-NHS_Ester DBCO-NHS_Ester DBCO-NHS_Ester->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching Purification_of_Crude_Conjugate Purification_of_Crude_Conjugate Quenching->Purification_of_Crude_Conjugate DBCO_Labeled_Antibody DBCO_Labeled_Antibody Purification_of_Crude_Conjugate->DBCO_Labeled_Antibody HPLC_Analysis HPLC_Analysis DBCO_Labeled_Antibody->HPLC_Analysis UV_Vis_Analysis UV_Vis_Analysis DBCO_Labeled_Antibody->UV_Vis_Analysis LC_MS_Analysis LC_MS_Analysis DBCO_Labeled_Antibody->LC_MS_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis UV_Vis_Analysis->Data_Analysis LC_MS_Analysis->Data_Analysis Characterized_Product Characterized_Product Data_Analysis->Characterized_Product

Workflow for DBCO-antibody conjugation and characterization.

logical_relationship cluster_methods Analytical Methods cluster_outputs Key Outputs DBCO_Labeled_Antibody DBCO_Labeled_Antibody Characterization_Goal Characterization Goal DBCO_Labeled_Antibody->Characterization_Goal HPLC HPLC Characterization_Goal->HPLC UV_Vis UV_Vis Characterization_Goal->UV_Vis Mass_Spectrometry Mass_Spectrometry Characterization_Goal->Mass_Spectrometry DAR_Distribution DAR_Distribution HPLC->DAR_Distribution Average_DAR Average_DAR HPLC->Average_DAR Purity Purity HPLC->Purity UV_Vis->Average_DAR Mass_Spectrometry->Average_DAR Molecular_Weight Molecular_Weight Mass_Spectrometry->Molecular_Weight

Relationship between analytical methods and key characterization outputs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol outlines a general procedure for the conjugation of a DBCO moiety to an antibody via an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Conjugation: Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for another 15 minutes at room temperature.

  • Purification: Remove unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.

Protocol 2: Hydrophobic Interaction Chromatography (HIC)-HPLC Analysis

HIC-HPLC is a non-denaturing technique that separates antibody conjugates based on their hydrophobicity.

Instrumentation and Column:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol, e.g., 5-20%, to facilitate elution of highly hydrophobic species)[9]

Procedure:

  • Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the DBCO-labeled antibody sample in Mobile Phase A.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: The different peaks in the chromatogram correspond to the antibody species with different numbers of conjugated DBCO molecules (and thus different drug loads in an ADC). The average DAR can be calculated from the peak areas.[1]

Protocol 3: Reversed-Phase (RP)-HPLC Analysis

RP-HPLC is a high-resolution technique that also separates based on hydrophobicity, often under denaturing conditions.

Instrumentation and Column:

  • HPLC system with a UV detector

  • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, C4, or C8)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Procedure:

  • Equilibration: Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Sample Preparation: The sample may require reduction of disulfide bonds (e.g., with DTT) prior to analysis to separate heavy and light chains.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis: The retention time will increase with the degree of labeling due to the increased hydrophobicity of the DBCO group. The average DAR can be calculated from the relative peak areas of the different species.

Protocol 4: UV-Vis Spectroscopy for Average DAR Determination

This method provides a rapid estimation of the average number of DBCO molecules per antibody.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Measurement: Measure the absorbance of the purified DBCO-labeled antibody solution at 280 nm (A280) and 309 nm (A309), the latter being the characteristic absorbance wavelength for DBCO.

  • Calculation: Calculate the average DAR using the following formula:

    DAR = (A₃₀₉ × ε_protein) / ((A₂₈₀ - (A₃₀₉ × CF)) × ε_DBCO)

    Where:

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the absorbance of the DBCO group at 280 nm.[4]

Conclusion

The characterization of DBCO-labeled antibodies is a multifaceted process that benefits from the application of orthogonal analytical techniques. HPLC, particularly HIC and RP-HPLC, provides high-resolution separation and detailed information on the distribution of conjugated species. UV-Vis spectroscopy offers a rapid and straightforward method for determining the average DAR, while mass spectrometry delivers the highest level of detail regarding molecular weight and conjugation sites. The choice of methodology should be guided by the specific analytical question at hand, with the understanding that a combination of these techniques will provide the most comprehensive characterization of these complex biomolecules.

References

The PEG8 Advantage: A Comparative Guide to Longer Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates—such as Antibody-Drug Conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs)—is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is not merely a spacer but a critical component that dictates the overall physicochemical and pharmacological properties of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become indispensable. This guide provides an objective, data-driven comparison of the PEG8 spacer (containing eight ethylene (B1197577) glycol units) against shorter PEG alternatives, demonstrating its strategic advantages in modern drug development.

The inclusion of a PEG spacer is a well-established strategy to improve the properties of therapeutic agents.[1][2] PEG linkers enhance the solubility of hydrophobic molecules, reduce the potential for immunogenicity, and improve stability.[2][][4] The length of the PEG chain, however, is a crucial parameter that must be optimized. While shorter linkers like PEG2 and PEG4 offer some benefits, a significant body of evidence points to PEG8 as an optimal or minimum length for achieving substantial improvements in pharmacokinetics, tolerability, and efficacy.[1][5][6]

Core Advantages of PEG8 Spacers

Longer PEG spacers, particularly PEG8, offer distinct advantages over shorter chains by more effectively modulating the properties of the bioconjugate.

  • Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a high risk of aggregation, especially at high drug-to-antibody ratios (DARs).[7] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[7] The hydrophilic nature of a PEG8 spacer effectively shields the hydrophobic drug, mitigating aggregation and improving solubility.[][9] This enhancement is critical for developing stable ADCs with higher, more efficacious DARs.[7][10] In one case study, replacing a non-PEG linker with a PEG8 linker resulted in a 10-fold increase in solubility and a 6-fold reduction in aggregation for a promising ADC candidate.[11]

  • Improved Pharmacokinetics (PK) : A key advantage of longer PEG spacers is the significant improvement in a conjugate's pharmacokinetic profile.[7] The PEG chain creates a "hydration shell" that increases the molecule's hydrodynamic size, reducing renal clearance and leading to a longer circulation half-life.[1][7] Studies consistently show that ADCs with longer PEG linkers have slower plasma clearance and increased overall exposure (AUC).[5][6] Research optimizing a glucuronide-MMAE linker demonstrated that this benefit plateaued at a length of 8 PEG units, suggesting PEG8 hits a sweet spot for PK enhancement.[1][7]

  • Increased Efficacy and Tolerability : The favorable PK profile conferred by PEG8 linkers often translates directly to superior in vivo efficacy and a better safety profile.[10][12] Increased circulation time allows for greater accumulation of the conjugate in tumor tissue.[6][13] In a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposures and greater tumor weight reduction (75-85%) compared to those with PEG2 and PEG4 linkers (35-45%).[6] Furthermore, tolerability studies in mice revealed that conjugates with PEGs smaller than PEG8 were not well tolerated, while rats administered ADCs with PEG8 or PEG12 spacers had 100% survival rates compared to 0-15% for those with shorter or no PEG spacers.[5][10]

  • Reduced Off-Target Toxicity : Longer PEG linkers can reduce non-specific uptake of the ADC by organs like the liver. This shielding effect minimizes the exposure of healthy tissues to the cytotoxic payload, which can reduce off-target toxicities such as myelosuppression and hepatotoxicity.[10]

Data Presentation: PEG8 vs. Shorter Linkers

The following tables summarize quantitative data from preclinical studies, highlighting the performance differences between ADCs constructed with PEG8 and shorter PEG linkers.

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
PEG Linker LengthClearance Rate (mL/day/kg)Relative Exposure (AUC)Key FindingReference
PEG < 8Rapidly IncreasedLowerClearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8.[5]
PEG8 ~15 ~100% PEG8 was the minimum length to achieve optimal slower clearance. [1][7]
PEG12~15~100%Longer chains did not provide a significant further advantage in clearance.[1][7]
PEG24~15~100%Longer chains did not provide a significant further advantage in clearance.[1][7]
Table 2: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability
PEG Linker LengthTumor Growth InhibitionMouse Survival / TolerabilityKey FindingReference
No PEG11%Significant weight loss; 0% survival in rat study.Poor efficacy and high toxicity.[6][10]
PEG235-45%Not tolerated in mice at 50 mg/kg.Modest efficacy, poor tolerability.[5][6]
PEG435-45%Not tolerated in mice; 15% survival in rat study.Modest efficacy, poor tolerability.[5][6][10]
PEG8 75-85% Well tolerated; 100% survival in rat study. Optimal combination of high efficacy and excellent tolerability. [5][6][10]
PEG1275-85%Well tolerated; 100% survival in rat study.Efficacy and tolerability comparable to PEG8.[6][10]
PEG2475-85%Well tolerated.Efficacy and tolerability comparable to PEG8.[6][14]

Visualizing the PEG8 Advantage

Diagrams generated using Graphviz illustrate key concepts and workflows related to the use of PEG8 linkers in bioconjugate development.

cluster_0 PEG8 Spacer Properties cluster_1 Bioconjugate Performance Outcomes cluster_2 Therapeutic Advantages p1 Increased Length (vs. PEG2/4) o1 Improved PK (Slower Clearance) p1->o1  Larger hydrodynamic      radius p2 Enhanced Hydrophilicity o2 Reduced Aggregation (Higher DAR Possible) p2->o2 Shields hydrophobic payload p3 Optimal Flexibility o3 Reduced Steric Hindrance at Target p3->o3 Better spatial orientation a1 Enhanced In Vivo Efficacy o1->a1 a2 Improved Tolerability & Safety Profile o1->a2 o2->a1 o2->a2 a3 Wider Therapeutic Window a1->a3 a2->a3

Caption: Logical relationship between PEG8 properties and therapeutic advantages.

start Start: Design ADC with Varying PEG Linkers (PEG4, PEG8, PEG12) step1 1. Conjugation & Purification - Reduce antibody - React with Maleimide-PEG-Payload - Purify via SEC start->step1 step2 2. In Vitro Characterization - Measure DAR & Aggregation (SEC) - Assess Cytotoxicity (IC50) step1->step2 step3 3. Pharmacokinetic (PK) Study - Administer single IV dose to rats - Collect plasma at time points - Quantify ADC concentration (ELISA) step2->step3 step4 4. In Vivo Efficacy Study - Use tumor-xenograft mouse model - Administer ADCs - Measure tumor volume & body weight step3->step4 end End: Select Optimal Linker (e.g., PEG8) based on PK, Efficacy & Tolerability Data step4->end

Caption: Preclinical evaluation workflow for ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are essential for the rational design and evaluation of bioconjugates. Below are representative protocols for key experiments.

Pharmacokinetic (PK) Study in Rodents

This protocol is used to determine the clearance rate and exposure of ADCs with different PEG linker lengths.[12]

  • Animal Model : Healthy Sprague-Dawley rats are used for the study.

  • Test Articles : A series of ADCs with a consistent drug-to-antibody ratio (e.g., DAR 8) are constructed with linkers containing PEG2, PEG4, PEG8, PEG12, and PEG24 spacers.[7]

  • Administration : ADCs are administered as a single intravenous (IV) dose (e.g., 3 mg/kg) via the tail vein.[7]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) post-injection.[12]

  • Sample Processing : Plasma is isolated from the blood samples by centrifugation.

  • Quantification : The concentration of the total antibody portion of the ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA).[12]

  • Data Analysis : Plasma concentration-time data is used to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC), using non-compartmental analysis.

In Vivo Efficacy (Antitumor) Study

This protocol evaluates the therapeutic efficacy of the prepared ADCs in a relevant cancer model.[13]

  • Animal Model : Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with a relevant human tumor cell line (e.g., L540cy Hodgkin lymphoma cells).[6]

  • Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization : Mice are randomized into treatment groups (e.g., n=8 per group), including a vehicle control and groups for each ADC variant (e.g., non-PEGylated, PEG4, PEG8, PEG12).

  • Administration : ADCs are administered at a specified dose (e.g., 3 mg/kg) and schedule (e.g., single intraperitoneal injection).[14]

  • Monitoring : Tumor volume and mouse body weight are measured 2-3 times per week. Body weight serves as a general indicator of toxicity.[13][15]

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size limit, or at a set time point.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.[13]

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of a bioconjugate.[12] While shorter PEG linkers can improve solubility compared to non-PEG alternatives, experimental data consistently demonstrates that PEG8 often represents a critical threshold for achieving optimal performance. The use of a PEG8 spacer provides a superior balance of enhanced pharmacokinetics, improved solubility, robust in vivo efficacy, and better tolerability compared to shorter PEG chains.[5][6][10] This makes the PEG8 linker a strategic choice for the development of safer and more effective targeted therapies like ADCs and PROTACs. The optimal linker length may ultimately be context-dependent, but PEG8 serves as an excellent and well-validated starting point for optimization.[1]

References

A Researcher's Guide to Validating the Functional Activity of DBCO-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule using dibenzocyclooctyne (DBCO) chemistry is a critical first step. However, the true measure of success lies in the functional validation of the resulting conjugate. This guide provides an objective comparison of key functional assays used to validate the activity of DBCO-conjugates, with a particular focus on antibody-drug conjugates (ADCs). We will delve into detailed experimental protocols, present comparative data, and provide visual workflows and pathway diagrams to aid in the selection of the most appropriate validation strategies.

The validation process for DBCO-conjugated biomolecules is a multi-faceted approach that extends beyond simple confirmation of conjugation. It is essential to ascertain that the biological activity of the parent molecule is retained and that the conjugated moiety, such as a cytotoxic drug, exerts its intended effect. This guide will walk you through a panel of functional assays designed to interrogate these critical aspects.

Comparative Analysis of Functional Assays

A variety of functional assays are available to assess the biological activity of DBCO-conjugates. The choice of assay depends on the nature of the biomolecule and the intended application. For ADCs, a key focus is on their cytotoxic and cell-killing capabilities. Below is a comparison of common functional assays:

Assay TypePrincipleKey Parameters MeasuredThroughputAdvantagesLimitations
Cytotoxicity Assays (e.g., MTT, XTT) Measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with cell death.[1]IC50: The concentration of the conjugate that inhibits cell growth by 50%.[2]HighSimple, cost-effective, and well-established.[1]Provides a general measure of cell viability but does not distinguish between different modes of cell death.[3]
Internalization Assays (e.g., Flow Cytometry, Confocal Microscopy) Quantifies the uptake of the DBCO-conjugate into target cells. Fluorescently labeled conjugates are often used.[2]Percentage of positive cells, Mean Fluorescence Intensity (MFI).Medium to HighProvides direct evidence of target engagement and internalization, which is crucial for the mechanism of action of many ADCs.[4]Requires specialized equipment and can be more time-consuming than cytotoxicity assays.
Receptor Binding Assays (e.g., ELISA, Flow Cytometry) Measures the binding affinity of the DBCO-conjugate to its target receptor on the cell surface.[2]EC50: The concentration of the conjugate that elicits 50% of the maximal binding response.[2]HighDirectly assesses the impact of conjugation on the primary function of the antibody or targeting ligand.Does not provide information on downstream functional effects like cell death.
Bystander Effect Assays Evaluates the ability of the cytotoxic payload released from the target cell to kill neighboring antigen-negative cells.[2]Percentage of bystander cell death.MediumAssesses a critical mechanism for ADC efficacy in heterogeneous tumors.[2]Requires co-culture systems and methods to distinguish between target and bystander cells.
Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining) Detects the induction of programmed cell death (apoptosis) in response to the DBCO-conjugate.[5]Percentage of apoptotic cells, caspase activity levels.MediumProvides mechanistic insight into how the conjugate induces cell death.[5]Apoptosis is only one mode of cell death; necrosis may also play a role.
DNA Damage Assays (e.g., Comet Assay, γH2AX Staining) Measures the extent of DNA damage caused by cytotoxic payloads that act on DNA.[6][7]DNA fragmentation, presence of DNA damage markers.Low to MediumDirectly assesses the mechanism of action for DNA-damaging agents.[6]Only applicable for specific classes of cytotoxic payloads.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key functional assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Target cancer cell line

  • DBCO-conjugated antibody-drug conjugate (ADC)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the DBCO-ADC and a negative control (e.g., unconjugated antibody) in complete medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and the mechanism of the payload (typically 48-144 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 2: Antibody Internalization Assay by Flow Cytometry

This protocol quantifies the internalization of a fluorescently labeled DBCO-conjugate.

Materials:

  • Target cell line

  • Fluorescently labeled DBCO-conjugated antibody

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Quenching solution (e.g., trypan blue or an anti-fluorophore antibody)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend the target cells in cold flow cytometry buffer.

  • Antibody Binding: Incubate the cells with the fluorescently labeled DBCO-conjugate on ice to allow binding to the cell surface without internalization.

  • Internalization Induction: Wash the cells to remove unbound conjugate and resuspend them in pre-warmed complete medium. Incubate at 37°C for various time points to allow internalization.

  • Quenching: At each time point, transfer the cells to ice and add the quenching solution to extinguish the fluorescence of the non-internalized conjugate on the cell surface.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized conjugate.

  • Data Analysis: Plot the MFI over time to determine the rate and extent of internalization.

Protocol 3: Receptor Binding Assay (ELISA)

This protocol measures the binding affinity of a DBCO-conjugate to its target antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

Materials:

  • Recombinant target antigen

  • DBCO-conjugated antibody

  • ELISA plates

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody that recognizes the primary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of an ELISA plate with the recombinant target antigen and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer.

  • Antibody Incubation: Add serial dilutions of the DBCO-conjugated antibody and a control (unconjugated antibody) to the wells and incubate.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody.

  • Detection: Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a binding curve to determine the EC50 value.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context of DBCO-conjugate activity, we provide diagrams generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis DBCO_conjugation DBCO Conjugation Purification Purification & Characterization DBCO_conjugation->Purification Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity Internalization Internalization Assay Purification->Internalization Binding Receptor Binding Assay Purification->Binding Bystander Bystander Effect Assay Purification->Bystander IC50 IC50 Determination Cytotoxicity->IC50 Internalization_Rate Internalization Rate Internalization->Internalization_Rate EC50 EC50 Determination Binding->EC50 Bystander_Killing Bystander Killing Quantification Bystander->Bystander_Killing

General workflow for validating DBCO-conjugate activity.

A critical aspect of many DBCO-conjugated ADCs is their ability to induce cell death through specific signaling pathways. The PI3K/AKT and MAPK pathways are frequently implicated in cancer cell survival and proliferation, and their modulation by ADCs is a key area of investigation.[10]

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bad Bad (pro-apoptotic) AKT->Bad Inhibition Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibition Caspase9->Apoptosis ADC DBCO-ADC ADC->Receptor Binding & Internalization

Simplified PI3K/AKT signaling pathway and ADC interaction.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation CellCycle Cell Cycle Progression & Proliferation ERK->CellCycle Inhibition by Payload TranscriptionFactors->CellCycle ADC DBCO-ADC ADC->Receptor Binding & Interference

Simplified MAPK signaling pathway and ADC interaction.

Conclusion

Validating the functional activity of DBCO-conjugates is a multifaceted process that requires a carefully selected panel of assays. This guide provides a comparative overview of key functional assays, complete with detailed protocols and visual aids, to empower researchers in making informed decisions for their drug development programs. By systematically evaluating cytotoxicity, internalization, receptor binding, and other functional parameters, scientists can gain a comprehensive understanding of their DBCO-conjugate's performance and advance the most promising candidates toward clinical applications.

References

Stability of DBCO-Conjugates in Serum and Plasma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates in biological fluids is a critical factor determining their therapeutic efficacy and diagnostic accuracy. Dibenzocyclooctyne (DBCO) has become a cornerstone of copper-free click chemistry for its ability to form stable triazole linkages with azide-modified molecules under physiological conditions. This guide provides an objective comparison of the stability of DBCO-conjugates in serum and plasma against common alternatives, supported by experimental data and detailed methodologies.

The choice of bioconjugation chemistry significantly influences the in vivo fate of a molecule. While the DBCO-azide linkage is generally considered robust, its stability can be influenced by factors such as the hydrophobicity of the DBCO group, which may lead to aggregation and accelerated clearance.[1][2] Understanding these nuances is paramount for the rational design of long-circulating and effective bioconjugates.

Comparative Stability of Bioconjugation Linkers

The stability of a bioconjugate is often challenged by the complex environment of serum and plasma, which contains various nucleophiles and enzymes. A key molecule influencing the stability of certain linkers is glutathione (B108866) (GSH), a thiol-containing tripeptide present at millimolar concentrations within cells and at lower levels in plasma. The following table summarizes the stability of common bioconjugation linkages, with a focus on their performance in the presence of GSH as a model for the reducing environment encountered in vivo.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1]The hydrophobicity of the DBCO moiety can promote non-specific protein binding and aggregation, potentially leading to faster clearance.[1][2]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1]Bicyclononyne (BCN) is generally more stable towards thiols like GSH compared to DBCO.[1]
Maleimide-Thiol Maleimide (B117702) + Thiol~4 minutes[1]Highly susceptible to retro-Michael reaction, leading to deconjugation and exchange with serum thiols like albumin.[1][3][4]
Tetrazine Ligation Tetrazine + TCOVariable, moiety-dependent[1]The stability of tetrazine and trans-cyclooctene (B1233481) (TCO) can be affected by serum components and isomerization.
Amide Bond NHS Ester + AmineVery High[1]Amide bonds are generally very stable under physiological conditions.[1]

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for preclinical development. The following are detailed protocols for key experiments to determine the stability of bioconjugates in serum or plasma.

Protocol 1: Assessing Serum Stability of Bioconjugates by HPLC

This protocol provides a general method for quantifying the amount of intact bioconjugate over time in a serum or plasma matrix using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioconjugate of interest

  • Human or mouse serum/plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system equipped with a C18 column

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Dilute the bioconjugate stock solution into serum or plasma to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.[1]

  • Incubate the serum/plasma and PBS samples at 37°C.[1]

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[1]

  • To precipitate serum/plasma proteins, add three volumes of cold acetonitrile to the sample aliquots. For the PBS control, dilute with the mobile phase.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Collect the supernatant and analyze it by reverse-phase HPLC.

  • Monitor the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated relative to the t=0 time point.[1]

Protocol 2: Analysis of Degradation Products by LC-MS

For a more in-depth understanding of the degradation pathway, liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the degradation products.

Procedure:

  • Prepare samples following steps 1-6 of the HPLC protocol.

  • Inject the supernatant into an LC-MS system.

  • Separate the components using a suitable chromatographic gradient.

  • Analyze the eluent by mass spectrometry to identify the intact bioconjugate and any degradation products. By comparing the mass spectra over time, the degradation pathway can be elucidated.

Visualizing Experimental Workflows and Degradation Pathways

To better illustrate the processes involved in assessing bioconjugate stability and the chemical basis for linker instability, the following diagrams are provided.

G Experimental Workflow for Serum Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare bioconjugate stock solution in PBS prep_serum Dilute bioconjugate in serum/plasma prep_stock->prep_serum prep_control Prepare PBS control prep_stock->prep_control incubate Incubate samples at 37°C prep_serum->incubate prep_control->incubate aliquot Withdraw aliquots at time points (0, 1, 4, 8, 24, 48, 72h) incubate->aliquot precipitate Precipitate proteins with cold ACN aliquot->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc lcms Analyze by LC-MS (optional) supernatant->lcms quantify Quantify intact conjugate hplc->quantify identify Identify degradation products lcms->identify

A flowchart of the experimental workflow for assessing bioconjugate stability in serum or plasma.

G Comparative Degradation Pathways cluster_dbco DBCO-Conjugate cluster_maleimide Maleimide-Conjugate dbco_intact Intact DBCO-Conjugate dbco_agg Aggregated Conjugate dbco_intact->dbco_agg Hydrophobicity dbco_clear Cleared from circulation dbco_agg->dbco_clear mal_intact Intact Maleimide-Conjugate mal_retro Retro-Michael Reaction mal_intact->mal_retro Presence of Thiols (e.g., GSH, Albumin) mal_deconjugated Deconjugated Payload mal_retro->mal_deconjugated mal_exchange Thiol Exchange with Serum Proteins mal_retro->mal_exchange

A diagram comparing the degradation pathways of DBCO and maleimide conjugates in a biological environment.

References

A Researcher's Guide to DBCO-PEG-NHS Esters: A Comparative Analysis of Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working at the forefront of bioconjugation, the selection of high-quality reagents is paramount. The DBCO-PEG-NHS ester has emerged as a critical tool for the precise and efficient labeling of biomolecules through copper-free click chemistry. This guide offers a comparative analysis of various suppliers of DBCO-PEG-NHS esters, providing a framework for selecting the most suitable product for your research needs. While direct, third-party comparative performance data is scarce, this guide summarizes commercially available information and presents a standardized experimental protocol for in-house evaluation.

Understanding the Reagent: DBCO-PEG-NHS Ester

The DBCO-PEG-NHS ester is a heterobifunctional linker that incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible copper-free click chemistry reaction.

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance. The length of the PEG spacer can be varied to optimize conjugation efficiency and the biological activity of the final product.

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.

This combination of features makes DBCO-PEG-NHS esters ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the functionalization of surfaces.

Supplier Overview and Product Specifications

Several companies supply DBCO-PEG-NHS esters, each with its own quality control standards and product specifications. The following table summarizes the information available from a selection of prominent suppliers. It is important to note that the purity levels and storage conditions are as stated by the respective suppliers.

SupplierProduct NamePurityStorage ConditionsAdditional Notes
baseclick GmbH DBCO-PEG4-NHS ester≥ 98% (HPLC)[1]-20 °C, dark, dry, inert gas[1]Offers a comparison with their DBCO-C6-NHS ester, highlighting the higher polarity of the PEG4 variant.[1]
BroadPharm DBCO-PEG4-NHS EsterInformation not specifiedInformation not specifiedOffers various PEG lengths (e.g., PEG12).[1]
MedchemExpress DBCO-PEG4-NHS ester97.13%[2]-80°C for 6 months; -20°C for 1 month[2]Marketed as a PROTAC linker.[2]
Precise PEG DBCO-PEG4-NHS Ester> 90% (notes instability of NHS ester)[3]Information not specifiedStates that NHS esters can degrade over time.[3]
Vector Labs DBCO-PEG4-NHS Ester>95% (HPLC)[4]-20°C, Desiccate[4]Provides a detailed product specification sheet with solubility information.[4]
Lumiprobe DBCO-PEG6-NHS ester95+% (HPLC-MS)[5]-20°C in the dark[5]Specifies NMR and HPLC-MS for quality control.[5]

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison of DBCO-PEG-NHS esters from different suppliers, we provide a detailed experimental workflow for a typical application: the labeling of a model antibody.

Logical Workflow for Supplier Comparison

cluster_prep Reagent Preparation cluster_conjugation Antibody Conjugation cluster_analysis Performance Analysis Reagent_Prep Prepare stock solutions of DBCO-PEG-NHS ester from each supplier in anhydrous DMSO Conjugation Incubate antibody with a defined molar excess of each DBCO-PEG-NHS ester Reagent_Prep->Conjugation Antibody_Prep Prepare antibody solution in amine-free buffer (e.g., PBS, pH 7.4) Antibody_Prep->Conjugation Quenching Quench the reaction (e.g., with Tris-HCl) Conjugation->Quenching Purification Purify the conjugates (e.g., spin desalting column) Quenching->Purification DOL Determine Degree of Labeling (DOL) using UV-Vis Spectroscopy Purification->DOL Stability Assess stability of the conjugate over time at 4°C Purification->Stability SPAAC Perform SPAAC reaction with an azide-functionalized molecule DOL->SPAAC Efficiency Quantify SPAAC efficiency (e.g., via HPLC or gel electrophoresis) SPAAC->Efficiency cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_release Drug Release and Action ADC_circ ADC in Circulation Binding ADC Binds to Target Antigen ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug Release (e.g., linker cleavage) Lysosome->Release Drug Active Drug Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

References

Safety Operating Guide

Proper Disposal of DBCO-PEG8-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like DBCO-PEG8-NHS ester is a critical aspect of laboratory safety and environmental responsibility. This guide outlines the essential, step-by-step procedures for the proper disposal of this bifunctional linker, ensuring compliance and a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to use appropriate personal protective equipment (PPE).

PPE CategoryItemPurpose
Eye Protection Safety Goggles or GlassesTo shield eyes from potential splashes of chemical solutions.[1]
Body Protection Standard Lab CoatProtects skin and clothing from contamination.[1]
Hand Protection Chemical-Resistant GlovesPrevents direct skin contact with the chemical.[1]

All handling of this compound, especially in its solid form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.[1][3][4]

1. Waste Assessment and Segregation:

Proper disposal begins with correctly identifying and segregating the different forms of waste.[5]

  • Unused or Expired Solid Product: Keep the original vial containing the unused solid material. Do not attempt to quench or neutralize the dry powder.[6]

  • Concentrated Stock Solutions (e.g., in DMSO, DMF): Solutions of this compound should be collected in a designated hazardous waste container.[1][3] These solvents are often flammable and require specific handling.

  • Aqueous Reaction Waste: This waste stream contains the products of hydrolysis and bioconjugation reactions. While the reactive NHS ester is likely consumed, the solution should still be treated as chemical waste.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the chemical must be disposed of as solid chemical waste.[1][3]

It is crucial to segregate these waste streams and avoid mixing them with incompatible chemicals.[5][7]

2. Deactivation of Reactive Waste (Aqueous Solutions):

The NHS ester moiety is susceptible to hydrolysis, which deactivates its reactivity towards primary amines. For aqueous waste from labeling reactions, ensuring the complete quenching of any unreacted NHS ester is good practice.[3]

  • pH Adjustment: The hydrolysis of NHS esters is accelerated at a slightly basic pH.[8] You can allow the aqueous solution to stand for several hours to ensure the complete hydrolysis of any residual active ester before collection.[3]

  • Quenching: Alternative quenching agents like Tris, glycine, or ethanolamine (B43304) can also be used.[8]

3. Waste Collection and Storage:

  • Containers: Use appropriate, leak-proof, and clearly labeled containers for both liquid and solid hazardous waste.[4][5][9] Containers should be compatible with the chemicals being stored (e.g., polyethylene (B3416737) for many organic solvents).[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent composition, and the date of accumulation.[4][5][7]

  • Storage: Store sealed waste containers in a designated and properly ventilated satellite accumulation area (SAA) until they are ready for pickup.[1][7] This area should ensure segregation from incompatible materials.[7]

4. Arrange for Professional Disposal:

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your chemical waste.[1][3] Provide them with the full chemical name and any available safety data sheet (SDS) information.


CRITICAL SAFETY WARNING: NEVER dispose of this compound or its solutions by pouring them down the drain.[2][3] This can be harmful to aquatic life and interfere with wastewater treatment processes.[4]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps cluster_donot CRITICAL 'DO NOT' PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in Fume Hood PPE->Ventilation Assess Assess Waste Type (Pure Solid, Solution, Contaminated Labware) Ventilation->Assess Segregate Segregate Different Waste Streams Assess->Segregate Deactivate Quench Reactive Aqueous Waste (Allow for NHS Ester Hydrolysis) Segregate->Deactivate For aqueous solutions Collect Collect in Designated Hazardous Waste Container Segregate->Collect For solids & organic solutions Deactivate->Collect Label Label Container Clearly (Full Chemical Name, Solvents, Date) Collect->Label Store Store in Secondary Containment (SAA) Label->Store EHS Contact EHS for Waste Pickup Store->EHS NoDrain DO NOT Pour Down Drain

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling DBCO-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for DBCO-PEG8-NHS ester, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory operations and proper logistical management of this chemical.

Chemical and Physical Properties

This compound is a PEGylated derivative containing a DBCO (Dibenzocyclooctyne) moiety for copper-free click chemistry and an NHS ester for reaction with primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility.[1]

PropertyValueSource
Molecular Formula C42H55N3O14[1][2][3]
Molecular Weight 825.9 g/mol [1][2][3]
CAS Number 2553412-88-5[1][3]
Purity >90% - 98%[1]
Solubility DMSO, DCM, DMF[1]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet from BroadPharm, this compound is not classified as a hazardous substance.[3] However, due to the reactivity of the N-hydroxysuccinimide (NHS) ester moiety, which is moisture-sensitive and reactive towards primary amines, and the potential hazards of the non-PEGylated analog (DBCO-NHS ester), which is classified as an irritant and harmful if swallowed, a cautious approach is recommended.[4][5]

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes.[3][4]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.[3][4]
Skin and Body Laboratory coatProtects against contamination of personal clothing.[3][4]
Respiratory Not required under normal use with adequate ventilation. Use an approved respirator if dust or aerosols are generated.Ensures respiratory safety in case of aerosolization.[3]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Use in a well-ventilated area.[4][6]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[6]

  • Avoid Inhalation: Avoid breathing dust or aerosols.[4][6]

  • Hygienic Practices: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]

  • Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze.[5][7] Equilibrate the vial to room temperature before opening to prevent condensation.[7] Prepare solutions immediately before use as the NHS-ester moiety readily hydrolyzes.[7]

Storage:

  • Temperature: Store at -20°C for long-term stability.[1][8]

  • Environment: Keep the container tightly sealed in a cool, well-ventilated area.[3] Store with a desiccant to protect from moisture.[7]

  • Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]

Accidental Release and First Aid

SituationProcedure
Spill Wear appropriate PPE. Mix with an inert absorbent material (e.g., sand), sweep up, and place in a tightly closed container for disposal.[3] Prevent entry into drains or water courses.[3]
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[3] Seek medical attention if irritation persists.[3]
Inhalation Move to fresh air. If symptoms persist, seek medical attention.[3]
Ingestion Wash out the mouth with water and seek medical attention.[3]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Do not dispose of in regular trash or down the sewer system.[9]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.[3][9]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name and associated hazards.[9]

  • Disposal: Arrange for disposal as special waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office.[3][9] While polyethylene glycol itself is considered non-toxic and biodegradable, the overall compound should be treated as chemical waste.[10][11]

Experimental Workflow

Below is a generalized workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal receipt Receive and Log This compound storage Store at -20°C with Desiccant receipt->storage ppe Don PPE: Gloves, Goggles, Lab Coat storage->ppe equilibrate Equilibrate Vial to Room Temperature ppe->equilibrate weigh Weigh in Ventilated Area equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve reaction Perform Conjugation Reaction dissolve->reaction quench Quench Reaction (if applicable) reaction->quench purify Purify Conjugate quench->purify liquid_waste Collect Liquid Waste in Labeled Container purify->liquid_waste solid_waste Collect Solid Waste (Gloves, Tubes) in Labeled Bag purify->solid_waste dispose Dispose of Waste via EHS Office liquid_waste->dispose solid_waste->dispose decontaminate Decontaminate Work Surfaces decontaminate->dispose

Figure 1: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-PEG8-NHS ester
Reactant of Route 2
Reactant of Route 2
DBCO-PEG8-NHS ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。